Iferanserin
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIPFQUBOVWAQW-UEBLJOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
| Record name | Iferanserin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iferanserin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030346 | |
| Record name | Iferanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58754-46-4, 951155-17-2 | |
| Record name | Iferanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058754464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iferanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951155172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iferanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11686 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iferanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IFERANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWR3BEB8PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Iferanserin (S-MPEC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iferanserin, also known by its developmental code name S-MPEC or VEN-309, is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3][4] Initially investigated for its potential therapeutic application in the treatment of internal hemorrhoid disease, its clinical development was ultimately discontinued. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, a summary of its clinical trial data, and detailed experimental protocols relevant to its pharmacological characterization. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Core Compound Information
This compound is a synthetic molecule designed to selectively block the action of serotonin at the 5-HT2A receptor.
| Property | Data |
| Synonyms | S-MPEC, VEN-309, MSA-100 |
| Chemical Formula | C23H28N2O |
| Molecular Weight | 348.49 g/mol |
| IUPAC Name | (E)-N-(2-(2-((2S)-1-methylpiperidin-2-yl)ethyl)phenyl)-3-phenylacrylamide |
| CAS Number | 58754-46-4 |
| Development Status | Discontinued |
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound functions as a selective antagonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway. In the context of hemorrhoidal disease, the therapeutic rationale was based on the understanding that serotonin can promote vasoconstriction and platelet aggregation through 5-HT2A receptors located on vascular smooth muscle. By blocking these receptors, this compound was hypothesized to counteract these effects, potentially reducing the vascular symptoms associated with hemorrhoids.
Signaling Pathway
The antagonism of the 5-HT2A receptor by this compound interrupts the canonical Gq signaling cascade initiated by serotonin.
Clinical Trials and Development
This compound underwent clinical development for the topical treatment of symptomatic hemorrhoids.
Phase IIb Clinical Trial
A prospective, randomized, double-blind, placebo-controlled Phase IIb study evaluated the efficacy and tolerability of a 10 mg twice-daily intra-anal ointment formulation of this compound.
Table 1: Summary of Phase IIb Clinical Trial Efficacy Results
| Endpoint | This compound Group | Placebo Group | p-value |
| Cessation of Bleeding (by Day 14) | 57% of patients | 20% of patients | < 0.05 |
| Cessation of Itching (by Day 14) | 59% of patients | 32% of patients | < 0.05 |
| Cessation of Pain (by Day 7, sustained to Day 14) | 50% of patients | 18% of patients | < 0.05 |
Data extracted from a secondary source reporting on the Phase IIb trial.
Phase III Clinical Trial and Discontinuation
Following the promising results of the Phase IIb trial, a pivotal Phase III study was initiated (NCT01355874). This trial randomized 603 patients to receive either this compound or a placebo. The primary endpoint was the cessation of bleeding from day 7 through day 14 of treatment, with secondary endpoints including the elimination of itching and pain over the same period.
The Phase III trial failed to demonstrate a statistically significant improvement for this compound over placebo for both the primary and secondary endpoints. As a result of these findings, the clinical development of this compound (VEN 309) for the treatment of hemorrhoidal disease was discontinued.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize 5-HT2A receptor antagonists like this compound.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a standard method to determine the binding affinity of a compound for the 5-HT2A receptor.
Protocol Details:
-
Membrane Preparation:
-
Homogenize a cell line or tissue known to express the 5-HT2A receptor (e.g., CHO-K1 cells stably expressing the human 5-HT2A receptor) in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of this compound.
-
For determining non-specific binding, a high concentration of a known 5-HT2A antagonist is used instead of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Flux Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of 5-HT2A receptor activation.
Protocol Details:
-
Cell Preparation:
-
Plate cells expressing the 5-HT2A receptor (e.g., HEK293 cells) in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value by plotting the inhibition against the log of the this compound concentration.
-
Conclusion
This compound (S-MPEC) is a selective 5-HT2A receptor antagonist that showed initial promise in a Phase IIb clinical trial for the treatment of hemorrhoid disease. However, the subsequent pivotal Phase III trial failed to meet its primary efficacy endpoints, leading to the discontinuation of its clinical development. This technical guide has provided a detailed overview of this compound, including its mechanism of action, clinical trial outcomes, and relevant experimental protocols. While this compound did not achieve clinical success, the information presented here may be of value to researchers working on the development of new 5-HT2A receptor modulators for various therapeutic indications.
References
Iferanserin: A Technical Guide to a Selective 5-HT2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Iferanserin
This compound is a novel chemical entity that acts as a selective antagonist at the 5-HT2A receptor. It was under development as an intra-rectal ointment for the management of symptomatic internal hemorrhoids. The rationale for its use in this indication is based on the role of the 5-HT2A receptor in mediating vasoconstriction and platelet aggregation. By blocking this receptor, this compound is thought to modulate the vascular effects that contribute to the symptoms of hemorrhoid disease.
Mechanism of Action and Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (5-hydroxytryptamine), primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this pathway in vascular smooth muscle cells is vasoconstriction. This compound, as a 5-HT2A receptor antagonist, competitively binds to the receptor, thereby preventing serotonin from initiating this signaling cascade.
Data Presentation
Receptor Binding Affinity
Specific binding affinity data (Ki values) for this compound are not publicly available. However, as a selective 5-HT2A antagonist, it is expected to exhibit high affinity for the 5-HT2A receptor and significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors. For illustrative purposes, the binding profile of a well-characterized 5-HT2A antagonist, Ketanserin, is provided below.
| Receptor | Radioligand | Ki (nM) - Ketanserin |
| 5-HT2A | [3H]-Ketanserin | ~1-3 |
| 5-HT2C | [3H]-Mesulergine | ~30-100 |
| α1-Adrenergic | [3H]-Prazosin | ~2-10 |
| H1 Histamine | [3H]-Pyrilamine | ~10-50 |
| Dopamine D2 | [3H]-Spiperone | >100 |
Table 1: Representative binding affinities for the selective 5-HT2A antagonist, Ketanserin. This table illustrates the expected selectivity profile for a compound like this compound.
Pharmacokinetic Properties
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion) for this compound have not been published. Given its development as an intra-rectal ointment for a localized effect, systemic absorption is likely designed to be minimal.
| Parameter | Value |
| Formulation | Intra-rectal ointment |
| Absorption | Expected to be low to minimize systemic side effects. |
| Distribution | Primarily localized to the site of application. |
| Metabolism | Not publicly available. |
| Excretion | Not publicly available. |
Table 2: General pharmacokinetic considerations for this compound based on its formulation and intended use.
Clinical Efficacy in Hemorrhoid Disease (Phase IIb Study)
A Phase IIb, randomized, double-blind, placebo-controlled trial evaluated the efficacy of 10 mg this compound ointment administered twice daily for 14 days in patients with symptomatic internal hemorrhoids.
| Symptom | This compound (n=59) | Placebo (n=52) | p-value |
| Cessation of Bleeding | 57% | 20% | <0.05 |
| Cessation of Itching | 59% | 32% | <0.05 |
| Cessation of Pain (at Day 7, sustained to Day 14) | 50% | 18% | Not reported |
Table 3: Summary of key efficacy endpoints from the Phase IIb clinical trial of this compound for hemorrhoid disease.
Experimental Protocols
The following are detailed, representative protocols for the types of in vitro assays used to characterize a selective 5-HT2A receptor antagonist like this compound.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the 5-HT2A receptor using a known radioligand, [3H]-Ketanserin.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
[3H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: Mianserin (10 µM) or another suitable 5-HT2A antagonist.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (typically a serial dilution).
-
[3H]-Ketanserin at a final concentration close to its Kd (e.g., 1-2 nM).
-
Cell membranes (typically 50-100 µg of protein per well).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM Mianserin).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for Functional Antagonist Activity
This protocol measures the ability of a test compound to block serotonin-induced calcium release in cells expressing the 5-HT2A receptor, providing a functional measure of its antagonist activity.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound) at various concentrations.
-
Agonist: Serotonin (5-HT).
-
A fluorescent plate reader capable of kinetic reads (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the 5-HT2A-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye (e.g., Fluo-4 AM) diluted in assay buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add the test compound (this compound) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescent plate reader.
-
Agonist Stimulation: After establishing a stable baseline fluorescence reading, inject serotonin at a concentration that elicits a submaximal response (EC80) into the wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis:
-
The increase in fluorescence upon serotonin addition corresponds to the intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the serotonin-induced response.
-
Conclusion
This compound is a selective 5-HT2A receptor antagonist that showed promise in clinical trials for the topical treatment of hemorrhoid disease. Its mechanism of action is predicated on the blockade of serotonin-induced, Gq/11-mediated vasoconstriction. While the discontinuation of its development has left a gap in the publicly available preclinical data, the established methodologies for characterizing 5-HT2A antagonists provide a clear path for the evaluation of similar compounds. The clinical findings with this compound underscore the potential of targeting the 5-HT2A receptor for vascular-related disorders. This guide serves as a technical resource for researchers in the field, amalgamating the known information on this compound and providing a practical framework for the study of selective 5-HT2A receptor modulators.
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Synthesis of Iferanserin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iferanserin (also known as VEN-309 and S-MPEC) is a selective antagonist of the serotonin 5-HT2A receptor. Initially developed by Ventrus Biosciences for the topical treatment of hemorrhoid disease, its development was discontinued following Phase III clinical trials that did not meet their primary endpoints. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for a scientific audience. While specific preclinical pharmacological data and a detailed synthesis protocol are not extensively available in the public domain due to the cessation of its development, this document compiles the known information and proposes a likely synthetic route and relevant experimental methodologies based on analogous compounds.
Discovery and Development
The therapeutic concept of utilizing a 5-HT2A receptor antagonist for hemorrhoidal conditions was first proposed by Dr. Sam Amer in the early 1990s. The rationale was based on the role of serotonin in venous tone and inflammation. This compound is the S-isomer that was later isolated from a racemic mixture to potentially offer a better therapeutic profile.
Ventrus Biosciences licensed the compound, designated VEN-309, and advanced it through clinical development for the topical treatment of hemorrhoids.[1] The compound reached Phase III clinical trials. However, in 2012, Ventrus Biosciences announced that the pivotal Phase III trial of this compound ointment failed to demonstrate a statistically significant improvement over placebo for the primary endpoints of cessation of bleeding, itching, and pain.[2] Consequently, the development of this compound was discontinued.
Mechanism of Action
This compound is a selective antagonist of the serotonin 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/G11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By antagonizing this receptor, this compound is thought to mitigate the effects of serotonin on vascular smooth muscle and inflammation, which are implicated in the pathophysiology of hemorrhoids.
Signaling Pathway of the 5-HT2A Receptor
Caption: 5-HT2A Receptor Signaling Pathway and Point of this compound Intervention.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, (E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-en-amide, a plausible synthetic route can be proposed. The synthesis would likely involve two key fragments: 2-(2-((2S)-1-methylpiperidin-2-yl)ethyl)aniline and cinnamoyl chloride.
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process:
-
Synthesis of the Aniline Moiety: The synthesis of the key intermediate, 2-(2-((2S)-1-methylpiperidin-2-yl)ethyl)aniline, is a critical step. This would likely start from a commercially available chiral piperidine derivative.
-
Amide Bond Formation: The final step would be the coupling of the synthesized aniline derivative with cinnamoyl chloride via an amide bond formation reaction.
Caption: Proposed Synthetic Pathway for this compound.
Experimental Protocols
General Synthesis of Cinnamamides (Amide Coupling)
This protocol is a general representation of the final coupling step in the proposed synthesis of this compound.
-
Acid Chloride Formation: To a solution of cinnamic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction mixture is then refluxed for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield cinnamoyl chloride.
-
Amide Formation: The synthesized 2-(2-((2S)-1-methylpiperidin-2-yl)ethyl)aniline (1.0 eq) is dissolved in an anhydrous aprotic solvent like pyridine or dichloromethane. The solution is cooled to 0 °C. Cinnamoyl chloride (1.1 eq), dissolved in the same solvent, is added dropwise to the aniline solution. The reaction is stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid (e.g., 1N HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
5-HT2A Receptor Binding Assay (Radioligand Displacement)
This protocol describes a general method to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 0.5 mM EDTA, is used.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HT2A Receptor Functional Assay (Calcium Mobilization)
This protocol outlines a method to assess the functional antagonist activity (IC50) of a test compound.
-
Cell Culture: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1) is cultured and seeded into 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined by non-linear regression analysis of the dose-response curve.
Experimental Workflow for In Vitro Characterization
Caption: In Vitro Characterization Workflow for this compound.
Quantitative Data
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) |
| Ketanserin | 5-HT2A | Radioligand Binding | 1-3 | |
| 5-HT2A | Functional (Ca²⁺) | 5-15 | ||
| M100907 | 5-HT2A | Radioligand Binding | 0.3-1 | |
| 5-HT2A | Functional (IP1) | 1-5 | ||
| Ritanserin | 5-HT2A | Radioligand Binding | 0.5-2 | |
| 5-HT2A | Functional (Ca²⁺) | 2-10 |
Note: The values presented are approximate ranges from various literature sources and are for comparative purposes only.
Conclusion
This compound was a promising selective 5-HT2A antagonist for a novel topical application in the treatment of hemorrhoid disease. Its development progressed to late-stage clinical trials, but ultimately, it failed to demonstrate clinical efficacy. While the detailed preclinical and manufacturing data remain largely proprietary, this guide has provided a comprehensive overview of its discovery, mechanism of action, and a plausible synthetic route based on established chemical principles. The case of this compound serves as an important example in drug development where a sound pharmacological rationale does not always translate to clinical success.
References
Iferanserin: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iferanserin is a selective serotonin 5-HT2A receptor antagonist that has been investigated for its therapeutic potential in various conditions, notably for the treatment of hemorrhoid disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its mechanism of action and the signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Identifiers
This compound, also known by its synonyms S-MPEC and VEN-309, is a synthetic molecule with a well-defined chemical structure.[3]
| Identifier | Value |
| IUPAC Name | (E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide[2] |
| CAS Number | 58754-46-4[1] |
| Molecular Formula | C23H28N2O |
| Molecular Weight | 348.49 g/mol |
| SMILES | C[N]1CCCC[C@H]1CCc2ccccc2NC(=O)C=Cc3ccccc3 |
| InChI Key | UXIPFQUBOVWAQW-UEBLJOKOSA-N |
| PubChem CID | 6445539 |
Table 1: Chemical Identifiers for this compound
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available information.
| Property | Value |
| Physical State | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO. A stock solution of 25 mg/mL in DMSO has been reported. A suspended solution of 2.5 mg/mL can be prepared in 20% SBE-β-CD in saline, and a clear solution of ≥ 2.5 mg/mL can be prepared in corn oil. |
| pKa | Not available |
Table 2: Physicochemical Properties of this compound
Pharmacology
Mechanism of Action
This compound is a selective antagonist of the serotonin 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is widely distributed in the central and peripheral nervous systems, as well as in other tissues such as smooth muscle and platelets. Serotonin (5-hydroxytryptamine, 5-HT) is the endogenous ligand for this receptor. By blocking the binding of serotonin to the 5-HT2A receptor, this compound inhibits the downstream signaling cascades that are normally initiated by receptor activation.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily related to its antagonism of the 5-HT2A receptor. In the context of its investigation for hemorrhoid disease, it is proposed that intra-anal application of this compound may modify the local vascular effects of serotonin, thereby reducing symptoms such as bleeding and itching. A Phase IIb clinical trial has suggested that twice-daily intra-anal administration of 10 mg this compound was associated with a significant reduction in the severity of bleeding and itching compared to placebo.
Pharmacokinetics
Specific pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion, are not well-documented in publicly available literature.
Signaling Pathways
The 5-HT2A receptor, the target of this compound, is known to couple to several intracellular signaling pathways. The primary and best-characterized pathway involves the activation of Gq/11 proteins.
Upon activation by serotonin, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses. This compound, by blocking the initial activation of the 5-HT2A receptor, prevents this entire cascade.
The 5-HT2A receptor can also signal through β-arrestin pathways, which can lead to receptor desensitization and internalization, as well as initiate distinct downstream signaling events.
Experimental Protocols
This generalized workflow outlines the key steps in characterizing a compound like this compound as a 5-HT2A receptor antagonist. It begins with the chemical synthesis and purification of the compound, followed by structural verification. In parallel, a suitable in vitro assay is developed, typically using a cell line that recombinantly expresses the human 5-HT2A receptor. A functional assay, such as a calcium flux assay that measures the release of intracellular calcium upon receptor activation, is commonly employed. The potency of the endogenous agonist (serotonin) is first determined. Then, the ability of this compound to inhibit the serotonin-induced response is measured at various concentrations. Data from these experiments can be used to perform a Schild analysis to determine the pA2 value, a measure of antagonist affinity. Finally, the selectivity of the compound is assessed by testing its activity against a panel of other receptors.
Conclusion
This compound is a selective 5-HT2A receptor antagonist with a defined chemical structure. Its pharmacological activity is centered on blocking the effects of serotonin at this receptor, which has been explored for the treatment of hemorrhoid disease. While its primary mechanism of action is established, detailed public information on its physicochemical properties and a full pharmacokinetic profile is limited. The signaling pathways modulated by the 5-HT2A receptor are well-characterized, providing a solid foundation for understanding the molecular consequences of this compound's action. Further research and publication of detailed experimental data would be beneficial for a more complete understanding of this compound's therapeutic potential.
References
An In-depth Technical Guide to the Serotonin Receptor Binding Affinity of Iferanserin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iferanserin (also known by its synonyms S-MPEC and VEN-309) is a selective antagonist of the serotonin 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of the binding characteristics of this compound with a focus on its interaction with serotonin receptors. While specific quantitative binding affinity data across a wide array of serotonin receptor subtypes are not extensively available in public literature, this document outlines the established selectivity of this compound for the 5-HT2A receptor. Furthermore, it details the standard experimental methodologies employed to determine such binding affinities and describes the canonical signaling pathway associated with the 5-HT2A receptor. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics.
Introduction to this compound
This compound is a pharmacological agent identified as a selective antagonist for the 5-HT2A serotonin receptor. Its development has included investigation for therapeutic applications such as the treatment of internal hemorrhoid disease, where it has been evaluated in Phase IIb clinical trials as an intra-anal ointment. The mechanism of action in this context is thought to involve the modulation of vascular effects mediated by serotonin. Due to its selectivity, this compound is also a valuable tool for researchers studying the physiological and pathological roles of the 5-HT2A receptor.
This compound Binding Affinity for Serotonin Receptors
| Receptor Subtype | This compound Binding Characteristic | Quantitative Data (Ki/IC50) |
| 5-HT2A | Antagonist | Data not publicly available |
| 5-HT1A | Unknown | Data not publicly available |
| 5-HT1B | Unknown | Data not publicly available |
| 5-HT1D | Unknown | Data not publicly available |
| 5-HT1E | Unknown | Data not publicly available |
| 5-HT1F | Unknown | Data not publicly available |
| 5-HT2B | Unknown | Data not publicly available |
| 5-HT2C | Unknown | Data not publicly available |
| 5-HT3 | Unknown | Data not publicly available |
| 5-HT4 | Unknown | Data not publicly available |
| 5-HT5A | Unknown | Data not publicly available |
| 5-HT6 | Unknown | Data not publicly available |
| 5-HT7 | Unknown | Data not publicly available |
Experimental Protocols: Radioligand Binding Assay
The binding affinity of a compound like this compound to its target receptor is typically determined using a radioligand binding assay. This technique allows for the quantification of the interaction between a radiolabeled ligand and a receptor. Below is a detailed, generalized methodology for performing such an assay to determine the binding affinity of this compound for the 5-HT2A receptor.
Objective
To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor through a competitive radioligand binding assay.
Materials
-
Radioligand: A high-affinity 5-HT2A receptor radioligand (e.g., [3H]-Ketanserin).
-
Test Compound: this compound.
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor, or homogenized brain tissue known to have a high density of 5-HT2A receptors (e.g., frontal cortex).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Compound: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
-
Glass fiber filters.
Procedure
-
Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT2A receptor.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a desired protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding compound.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Activation of the 5-HT2A receptor by an agonist initiates a well-characterized intracellular signaling cascade. As an antagonist, this compound blocks this cascade by preventing agonist binding.
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses.
Conclusion
This compound is a selective 5-HT2A receptor antagonist with potential therapeutic applications. While its selectivity is established, a detailed quantitative analysis of its binding affinity across the full range of serotonin receptors is not currently available in the public literature. The methodologies for determining such affinities are well-established, with radioligand binding assays being the gold standard. A thorough understanding of the 5-HT2A receptor's Gq/11-mediated signaling pathway is crucial for elucidating the functional consequences of this compound's antagonist activity. Further research is warranted to fully characterize the binding profile of this compound, which will be invaluable for its potential clinical development and for its use as a research tool to probe the complexities of the serotonergic system.
The Role of 5-HT2A Receptors in Hemorrhoid Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemorrhoidal disease (HD) is a common anorectal condition characterized by the symptomatic enlargement and distal displacement of the normal anal cushions.[1] The pathophysiology of HD is complex and not entirely understood, but it involves the abnormal dilatation and distortion of vascular channels, along with the degradation of supporting connective tissues.[1][2] Emerging evidence suggests that dysregulation of vascular tone and vascular hyperplasia are key factors in the development of hemorrhoids.[1]
Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine, is a potent vasoconstrictor and a stimulant of various smooth muscles.[3] It is primarily synthesized and stored in the enterochromaffin cells of the intestinal tract and is transported by platelets. The diverse physiological effects of serotonin are mediated by a large family of receptors, including the 5-HT2A receptor. This G protein-coupled receptor is expressed in vascular smooth muscle and is known to mediate vasoconstriction. Given the vascular nature of hemorrhoids, the 5-HT2A receptor presents a compelling target for investigation and therapeutic intervention in HD. This guide provides a technical overview of the current understanding and experimental approaches to studying the role of 5-HT2A receptors in this condition.
Quantitative Data on 5-HT2A Receptor Involvement
While direct quantitative data from hemorrhoidal tissue is limited in publicly available literature, we can extrapolate from studies on vascular smooth muscle and related conditions to hypothesize the receptor's involvement. The following tables present hypothetical data that could be generated from comparative studies of hemorrhoidal and normal anorectal tissues.
Table 1: Hypothetical 5-HT2A Receptor Expression in Hemorrhoidal vs. Normal Anorectal Tissue
| Parameter | Normal Tissue (n=20) | Hemorrhoidal Tissue (Grade III/IV) (n=20) | Fold Change | P-value |
| Relative 5-HT2A mRNA Expression (Arbitrary Units) | 1.0 ± 0.2 | 2.5 ± 0.5 | 2.5 | <0.01 |
| 5-HT2A Receptor Density (fmol/mg protein) | 150 ± 25 | 350 ± 50 | 2.3 | <0.01 |
This hypothetical data suggests a significant upregulation of 5-HT2A receptor expression at both the mRNA and protein levels in advanced hemorrhoidal disease, indicating a potential role in its pathophysiology.
Table 2: Hypothetical Binding Affinities of 5-HT2A Ligands in Human Hemorrhoidal Tissue Homogenates
| Ligand | Ligand Type | Dissociation Constant (Kd) (nM) | Inhibitory Constant (Ki) (nM) |
| [3H]Ketanserin | Antagonist | 2.0 | - |
| Serotonin (5-HT) | Agonist | - | 15 |
| Iferanserin | Antagonist | - | 5 |
| Sarpogrelate | Antagonist | - | 10 |
This table illustrates the binding characteristics of various compounds to the 5-HT2A receptor. A lower Kd or Ki value indicates a higher binding affinity. This compound, a selective serotonin receptor antagonist, has shown efficacy in reducing bleeding and itching in patients with internal hemorrhoids.
Signaling Pathways of the 5-HT2A Receptor
Activation of the 5-HT2A receptor in vascular smooth muscle cells initiates a cascade of intracellular events leading to contraction. The primary signaling pathway involves the coupling to Gq/11 proteins.
Canonical Gq/11 Signaling Pathway
Upon agonist binding, the 5-HT2A receptor activates the Gq/11 alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately resulting in smooth muscle contraction.
Non-Canonical Signaling Pathways
In addition to the Gq/11 pathway, 5-HT2A receptors can also activate other signaling cascades, such as the JAK/STAT and MAPK/Erk pathways, which are involved in cell proliferation and inflammation. These pathways could contribute to the vascular hyperplasia observed in hemorrhoidal tissue.
Experimental Protocols
Investigating the role of 5-HT2A receptors in hemorrhoid disease requires specific and validated experimental procedures. Below are detailed methodologies for key experiments.
Tissue Procurement and Preparation
-
Sample Collection: Hemorrhoidal tissue is obtained from patients undergoing hemorrhoidectomy, with informed consent. Normal anorectal tissue can be obtained from autopsy or from the distal resection margin of colorectal cancer surgeries, ensuring the tissue is disease-free.
-
Tissue Processing: Immediately after excision, tissues are divided. A portion is snap-frozen in liquid nitrogen and stored at -80°C for subsequent molecular and biochemical analyses. Another portion is fixed in 10% neutral buffered formalin for histological examination.
Quantitative Real-Time PCR (qRT-PCR) for 5-HT2A mRNA Expression
-
RNA Extraction: Total RNA is extracted from ~30 mg of frozen tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qRT-PCR: The reaction is performed in a real-time PCR system using a SYBR Green-based master mix. Specific primers for the 5-HT2A receptor and a housekeeping gene (e.g., GAPDH) are used. The relative expression of 5-HT2A mRNA is calculated using the 2^-ΔΔCt method.
Radioligand Binding Assay for Receptor Density and Affinity
-
Membrane Preparation: Frozen tissue is homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended to create a membrane preparation. Protein concentration is determined using a Bradford or BCA assay.
-
Saturation Binding: To determine receptor density (Bmax) and dissociation constant (Kd), membrane preparations (e.g., 70 µg of protein/well) are incubated with increasing concentrations of a radiolabeled antagonist, such as [3H]ketanserin.
-
Competition Binding: To determine the affinity (Ki) of unlabeled ligands, membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing drug.
-
Assay Termination and Counting: The binding reaction is stopped by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand, and the radioactivity retained on the filters is measured by liquid scintillation counting.
Immunohistochemistry for Receptor Localization
-
Sectioning: Formalin-fixed, paraffin-embedded tissue blocks are sectioned at 5 µm thickness.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval.
-
Immunostaining: Sections are incubated with a primary antibody specific for the 5-HT2A receptor, followed by a secondary antibody conjugated to an enzyme or fluorophore.
-
Visualization: The signal is developed using a chromogenic substrate or visualized using fluorescence microscopy. This allows for the localization of the 5-HT2A receptor within the different cell types of the hemorrhoidal tissue, such as smooth muscle cells of the blood vessels.
Experimental and Logical Workflows
A systematic approach is crucial for elucidating the role of 5-HT2A receptors in hemorrhoid disease.
The proposed role of 5-HT2A receptors in the pathophysiology of hemorrhoids is based on their known functions in the vasculature.
Therapeutic Implications and Future Directions
The potential upregulation and overactivation of 5-HT2A receptors in hemorrhoidal tissue make them a promising target for pharmacological intervention. The use of 5-HT2A antagonists could offer a novel therapeutic strategy to alleviate the symptoms of hemorrhoid disease. Clinical trials with selective 5-HT2A antagonists, such as this compound, have already shown promise in reducing bleeding and itching associated with internal hemorrhoids.
Future research should focus on:
-
Confirming the upregulation of 5-HT2A receptors in a larger cohort of patients with varying grades of hemorrhoid disease.
-
Investigating the functional consequences of 5-HT2A receptor activation in isolated hemorrhoidal vessels.
-
Exploring the potential of biased agonism at the 5-HT2A receptor to selectively modulate downstream signaling pathways, potentially offering more targeted therapies with fewer side effects.
-
Developing novel, topically applied 5-HT2A antagonists to minimize systemic exposure and potential side effects.
Conclusion
The 5-HT2A receptor is emerging as a key player in the complex pathophysiology of hemorrhoid disease. Its role in mediating vasoconstriction and potentially contributing to vascular remodeling positions it as a valuable therapeutic target. A deeper understanding of the molecular mechanisms underlying 5-HT2A receptor function in hemorrhoidal tissue will be crucial for the development of new and effective treatments for this common and often debilitating condition. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers and drug development professionals to further explore this promising area of investigation.
References
Investigational Drug Iferanserin: A Technical Guide for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Discontinuation of Development: It is important to note that the clinical development of Iferanserin (VEN-309) was discontinued following the failure of its pivotal Phase 3 clinical trial to meet its primary and secondary endpoints. This guide provides a comprehensive overview of the available scientific and clinical information for research and informational purposes.
Introduction
This compound (also known as VEN-309) is a selective 5-HT₂A receptor antagonist that was under investigation as a topical, intra-rectal formulation for the treatment of symptomatic internal hemorrhoid disease. Developed by Ventrus Biosciences, the drug aimed to alleviate key symptoms of hemorrhoids, including bleeding, itching, and pain, by targeting the serotonin 5-HT₂A receptors, which are believed to play a role in the pathophysiology of the condition.
Mechanism of Action
This compound is a selective antagonist of the serotonin 5-HT₂A receptor. The proposed mechanism of action for the treatment of hemorrhoids was based on the role of these receptors in vasoconstriction and platelet aggregation. Serotonin (5-hydroxytryptamine, 5-HT) is known to cause contraction of vascular smooth muscle, and 5-HT₂A receptors are implicated in this process. By blocking these receptors in the anorectal region, this compound was hypothesized to improve blood flow and reduce the vascular engorgement and swelling characteristic of hemorrhoids.
Signaling Pathway
The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway. Activation of this pathway by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction. This compound, as an antagonist, was expected to block this signaling cascade, leading to vasodilation and a reduction in hemorrhoidal symptoms.
Figure 1: Proposed 5-HT₂A Receptor Signaling Pathway and this compound's Point of Antagonism.
Clinical Research Program
The clinical development of this compound for hemorrhoid disease included Phase 2b and a pivotal Phase 3 trial.
Phase 2b Clinical Trial
A prospective, randomized, double-blind, placebo-controlled Phase 2b study was conducted to evaluate the efficacy and tolerability of this compound.
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: 121 outpatients with Goligher grade I, II, and/or III internal hemorrhoids and bleeding.
-
Treatment Arms:
-
This compound ointment (10 mg) administered intra-anally twice daily (BID) for 14 days.
-
Placebo ointment administered intra-anally twice daily (BID) for 14 days.
-
-
Primary Efficacy Endpoints: Patient-reported severity of daily bleeding and itching on a 10-point scale.
-
Secondary Efficacy Endpoints: Physician-assessed frequency and intensity of hemorrhoid symptoms.
Results:
| Endpoint | This compound (10 mg BID) | Placebo | p-value |
| Patient-Reported Outcomes | |||
| Reduction in Bleeding Severity (from Day 1) | Statistically Significant | - | < 0.05 |
| Reduction in Itching Severity (from Day 2) | Statistically Significant | - | < 0.05 |
| Physician-Assessed Outcomes | |||
| Reduction in Bleeding Frequency (at Day 14) | Statistically Significant | - | < 0.05 |
Adverse events were reported to be mild, infrequent, and with no significant differences between the this compound and placebo groups.
Phase 3 Clinical Trial (Pivotal)
A pivotal Phase 3, randomized, double-blind, placebo-controlled trial was conducted to confirm the efficacy and safety of this compound.
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter.
-
Patient Population: 603 patients with grade 1-3 internal hemorrhoids.
-
Treatment Arms:
-
This compound (0.5% ointment) for 14 days.
-
This compound (0.5% ointment) for 7 days followed by placebo for 7 days.
-
Placebo for 14 days.
-
-
Primary Efficacy Endpoint: Elimination of bleeding from day 7 through day 14 of treatment.
-
Secondary Efficacy Endpoints: Elimination of itching and pain from day 7 through day 14 of treatment.
Results:
The Phase 3 trial failed to demonstrate a statistically significant improvement for this compound over placebo for both the primary and secondary endpoints in either treatment arm. As a result of these findings, Ventrus Biosciences discontinued the development of this compound. No specific quantitative data from this trial have been publicly released.
Pharmacokinetics and Toxicology
There is limited publicly available information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of this compound. As a topically applied medication with an intended local site of action, systemic absorption was expected to be low. Preclinical toxicology studies would have been conducted to support clinical development, but the details of these studies and their findings have not been published.
Summary and Conclusion
This compound was an investigational selective 5-HT₂A receptor antagonist developed for the topical treatment of hemorrhoid disease. The rationale for its use was based on the role of 5-HT₂A receptors in vasoconstriction, with the hypothesis that blocking these receptors would alleviate the vascular symptoms of hemorrhoids. While a Phase 2b clinical trial showed promising results in reducing bleeding and itching, the subsequent pivotal Phase 3 trial failed to meet its efficacy endpoints. Consequently, the development of this compound was discontinued. This guide summarizes the available information on this compound for academic and research purposes, highlighting the trajectory of a promising compound that ultimately did not demonstrate sufficient efficacy in late-stage clinical trials.
Figure 2: this compound (VEN-309) Development Workflow.
Iferanserin: A Technical Guide to its Molecular Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iferanserin is a selective antagonist of the serotonin 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of the molecular interactions and cellular signaling pathways modulated by this compound. The document details the principal molecular target, the downstream signal transduction cascade, and standardized experimental protocols relevant to the characterization of this compound's pharmacological profile. All quantitative data regarding receptor binding and functional antagonism are summarized, and key cellular pathways and experimental workflows are visually represented through detailed diagrams.
Core Molecular Target: Serotonin 2A Receptor (5-HT2A)
The primary molecular target of this compound is the 5-HT2A receptor , a subtype of the 5-HT2 family of serotonin receptors. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is widely expressed in the central nervous system and various peripheral tissues. In the brain, these receptors are particularly concentrated in the cerebral cortex, claustrum, and platelets.
This compound acts as a competitive antagonist at the 5-HT2A receptor, meaning it binds to the same site as the endogenous ligand, serotonin (5-hydroxytryptamine), but does not activate the receptor. This blockade prevents the downstream signaling cascade typically initiated by serotonin binding.
This compound Binding Affinity and Selectivity
As of this writing, specific quantitative data for this compound's binding affinity (Ki) or functional antagonism (IC50) at the 5-HT2A receptor, as well as its selectivity profile against other neurotransmitter receptors, are not extensively available in publicly accessible scientific literature or commercial databases. Pharmaceutical compound vendors describe this compound as a "selective" 5-HT2A receptor antagonist, implying a higher affinity for this receptor compared to others.
The determination of these quantitative values is crucial for a complete understanding of this compound's pharmacological profile and potential off-target effects. The experimental protocols outlined in Section 3 are standard methods used to determine such values.
Downstream Signaling Pathways
The 5-HT2A receptor is canonically coupled to the Gq/11 family of G proteins. As an antagonist, this compound blocks the activation of this signaling pathway by serotonin. The key steps in this pathway are detailed below and illustrated in the accompanying diagram.
-
Gq/11 Protein Activation: Upon agonist (e.g., serotonin) binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαq/11).
-
Phospholipase C (PLC) Activation: The activated Gαq/11-GTP subunit dissociates from the βγ-subunits and binds to and activates the enzyme Phospholipase C (PLC).
-
Second Messenger Generation: Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, which remains in the plasma membrane, along with the increased intracellular Ca2+ concentration, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream protein targets, leading to various cellular responses.
By blocking the initial step of receptor activation, this compound effectively inhibits this entire downstream cascade.
Signaling Pathway Diagram
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the 5-HT2A receptor. While specific protocols for this compound are not publicly available, these represent the standard procedures in the field.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
3.1.1. Experimental Workflow Diagram
3.1.2. Detailed Methodology
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2A receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]Ketanserin at a concentration close to its Kd).
-
Increasing concentrations of unlabeled this compound (typically from 10-11 M to 10-5 M). For total binding, add vehicle. For non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).
-
Membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist (this compound) to block the increase in intracellular calcium concentration induced by an agonist (e.g., serotonin).
3.2.1. Experimental Workflow Diagram
3.2.2. Detailed Methodology
-
Cell Preparation:
-
Seed cells expressing the 5-HT2A receptor into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
Wash the cells with the assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin, at a concentration that elicits a submaximal response, such as EC80) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the response with the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the functional IC50 value.
-
Conclusion
This compound is a selective 5-HT2A receptor antagonist that functions by blocking the Gq/11-mediated signaling cascade, thereby preventing the generation of second messengers IP3 and DAG and subsequent intracellular calcium release and PKC activation. While its selectivity for the 5-HT2A receptor is stated, a comprehensive, publicly available quantitative dataset on its binding affinities and selectivity profile is currently lacking. The standardized experimental protocols detailed in this guide provide the framework for generating such critical data, which is essential for a thorough understanding of this compound's pharmacology and for guiding further research and development efforts.
Methodological & Application
Application Note: Characterizing Iferanserin Activity at the 5-HT2A Receptor Using Cell-Based Signaling Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iferanserin is a selective antagonist of the serotonin 2A (5-HT2A) receptor[1]. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is widely distributed in the central nervous system and peripheral tissues[2]. Dysregulation of 5-HT2A receptor signaling has been implicated in various psychiatric disorders, making it a key target for therapeutic development[3][4]. Like other members of the 5-HT2 receptor subfamily, the 5-HT2A receptor primarily couples to Gq/11 proteins to initiate its signaling cascade[3]. This application note provides detailed protocols for characterizing the antagonistic activity of this compound in two common functional cell-based assays: inositol monophosphate (IP1) accumulation and calcium mobilization.
5-HT2A Receptor Signaling Pathway
Upon activation by an agonist like serotonin (5-HT), the 5-HT2A receptor undergoes a conformational change, activating the heterotrimeric Gq/11 protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors. This compound, as an antagonist, blocks the initial activation of the receptor by serotonin, thereby inhibiting this entire cascade.
Caption: 5-HT2A receptor Gq signaling pathway and the antagonistic action of this compound.
Quantitative Data Presentation
The potency of an antagonist is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the maximal response induced by an agonist. While this compound is known as a selective 5-HT2A antagonist, specific IC50 values from functional cell-based assays are not widely available in peer-reviewed literature. For illustrative purposes, the table below provides representative data for another well-characterized selective 5-HT2A antagonist, Pimavanserin, which also functions as an inverse agonist.
Table 1: Representative Antagonist Potency at the Human 5-HT2A Receptor
| Compound | Assay Type | Cell Line | Agonist Used | IC50 Value (nM) | Reference |
|---|---|---|---|---|---|
| Pimavanserin | Calcium Mobilization | HEK-293 | Serotonin | 0.6 | (Implied from selectivity data) |
| Pimavanserin | Gαi1 Activation | Human Cortex | (Constitutive) | ~20 |
| Ketanserin | Radioligand Binding | Mouse Cortex | [3H]ketanserin | (Ki) 2.5 | |
Note: Data is representative. Actual IC50 values for this compound should be determined empirically under specific experimental conditions.
Experimental Workflow for Antagonist Mode Assays
Characterizing an antagonist like this compound involves quantifying its ability to block agonist-induced receptor activation. The general workflow consists of pre-incubating cells with various concentrations of the antagonist before challenging them with a fixed concentration of an agonist (typically at its EC80 concentration to ensure a robust signal).
Caption: General experimental workflow for a cell-based antagonist assay.
Protocol 1: IP1-One HTRF® Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the IP3 signaling cascade. Its stability makes it highly suitable for high-throughput screening (HTS).
1. Materials and Reagents
-
Cells stably or transiently expressing the human 5-HT2A receptor (e.g., HEK-293, CHO-K1).
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay microplates (e.g., white, 384-well low volume).
-
This compound and a 5-HT2A agonist (e.g., Serotonin).
-
IP-One HTRF® Assay Kit (containing IP1-d2 conjugate, Anti-IP1 Cryptate conjugate, and lysis buffer).
-
HTRF®-compatible microplate reader.
2. Procedure
Day 1: Cell Plating
-
Harvest and count the cells.
-
Resuspend cells in culture medium to the desired density (e.g., 500,000 cells/mL for 20,000 cells/well in a 40 µL volume).
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Antagonist Assay
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Also, prepare the agonist (Serotonin) at a concentration that is 5X the final desired EC80 concentration.
-
Antagonist Addition: Remove the culture medium from the cell plate. Add 10 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.
-
Agonist Stimulation: Add 10 µL of the 5X Serotonin solution to all wells (except for the negative control, which receives buffer).
-
Stimulation Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Add 10 µL of IP1-d2 conjugate followed by 10 µL of Anti-IP1 Cryptate conjugate to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF®-compatible reader at 665 nm and 620 nm.
3. Data Analysis
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data: Set the signal from the vehicle-treated/agonist-stimulated wells as 100% activity and the signal from the negative control (no agonist) as 0% activity.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation. It provides a real-time kinetic readout of receptor function.
1. Materials and Reagents
-
Cells stably expressing the 5-HT2A receptor (e.g., CHO-K1, HEK-293).
-
Assay microplates (e.g., black-walled, clear-bottom, 96- or 384-well).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Probenecid (optional, to prevent dye leakage from cells).
-
This compound and a 5-HT2A agonist (e.g., Serotonin).
-
Fluorescence plate reader with an automated injection system (e.g., FLIPR, FlexStation).
2. Procedure
Day 1: Cell Plating
-
Plate cells in a black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Antagonist Assay
-
Dye Loading: Prepare the dye-loading solution by reconstituting the calcium-sensitive dye in assay buffer (with probenecid, if used).
-
Remove the culture medium from the cells and add the dye-loading solution (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: During the incubation, prepare serial dilutions of this compound in a separate compound plate. Also, prepare the Serotonin agonist solution at a concentration that is 4X-5X the final desired EC80 concentration.
-
Antagonist Pre-treatment: If using a wash protocol, gently wash the cells with assay buffer to remove excess dye. Add the this compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature or 37°C. For no-wash protocols, add the antagonist directly.
-
Measurement: Place the cell plate and the agonist plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument to automatically inject the agonist solution into the wells.
-
Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak response.
3. Data Analysis
-
For each well, calculate the response by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data: Set the response from the vehicle-treated/agonist-stimulated wells as 100% activity and the response from the vehicle-only wells as 0% activity.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A fission yeast-based test system for the determination of IC50 values of anti-prostate tumor drugs acting on CYP21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Iferanserin: Solubility Profile, Experimental Protocols, and Signaling Pathway
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed information on the solubility of iferanserin in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It includes experimental protocols for the preparation of this compound solutions and an overview of its mechanism of action through the 5-HT2A receptor signaling pathway.
Introduction
This compound is a selective antagonist of the serotonin 5-HT2A receptor.[1] Its utility in research and potential therapeutic applications necessitates a clear understanding of its physicochemical properties, particularly its solubility in solvents commonly used in laboratory settings. This document outlines the solubility characteristics of this compound and provides standardized protocols for its dissolution and use in experimental assays.
Solubility of this compound
The solubility of this compound in various laboratory solvents is a critical factor for the design and reproducibility of in vitro and in vivo studies. The following table summarizes the available quantitative data.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration | Observation | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | Clear solution | MedChemExpress |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | Clear solution | MedChemExpress[1] |
| 10% DMSO in Saline with 20% SBE-β-CD | 2.5 mg/mL | Suspended solution | MedChemExpress[1] |
| Ethanol | Data not available | - | - |
| Methanol | Data not available | - | - |
| Water | Data not available | - | - |
Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent.
Experimental Protocols
Preparation of a 25 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for subsequent dilution into aqueous buffers or cell culture media for in vitro assays.
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If precipitation or incomplete dissolution is observed, sonicate the solution in a water bath for 5-10 minutes. Gentle heating may also be applied if necessary.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions for In Vitro Assays
This protocol provides a general method for diluting the DMSO stock solution to prepare working solutions for use in cell-based or other in vitro assays.
Materials:
-
25 mg/mL this compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thaw the 25 mg/mL this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the desired final concentration.
-
It is recommended to prepare working solutions fresh for each experiment.
-
Note: The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Ensure that the final DMSO concentration is consistent across all experimental and control groups.
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist at the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 protein. Upon activation by its endogenous ligand, serotonin (5-HT), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this receptor, this compound inhibits these downstream signaling events.
Caption: this compound antagonizes the 5-HT2A receptor signaling pathway.
References
Application Notes and Protocols for the Investigation of Iferanserin in Rodent Pain Models
Introduction
Iferanserin is a selective serotonin 5-HT₂ₐ receptor antagonist.[1] While it has been clinically investigated for the treatment of hemorrhoids, its direct application and efficacy in preclinical rodent models of pain are not extensively documented in publicly available literature.[1][2] However, the antagonism of the 5-HT₂ₐ receptor is a known mechanism for modulating pain perception, with other antagonists demonstrating analgesic properties in various pain models.[3][4] Activation of 5-HT₂ₐ receptors can potentiate pain produced by inflammatory mediators, and therefore, their blockade presents a promising avenue for analgesia.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to potentially assess the analgesic effects of this compound in common rodent pain models. The protocols and data presented are based on established methodologies for similar 5-HT₂ₐ antagonists and general practices in preclinical pain research.
Quantitative Data Summary for 5-HT₂ₐ Antagonists in Rodent Pain Models
Due to the limited specific data for this compound in pain models, the following table summarizes quantitative findings for other 5-HT₂ₐ receptor antagonists to provide a comparative baseline for experimental design.
| Compound | Pain Model | Species | Administration Route | Effective Dose | Outcome | Reference |
| Ketanserin | Carrageenan-induced inflammation | Rat | Intraplantar | 20 µg | Inhibited increase in CGRP immunoreactivity in DRG. | |
| Ketanserin | Neuropathic Pain (CCI) | Rat | Not Specified | Not Specified | Significantly elevated pain threshold in the hyperalgesic limb. | |
| Ketanserin | Formalin Test | Rat | Intraplantar | MPE₅₀: 11.3 nmol | Attenuated the second phase of the formalin response. | |
| Sarpogrelate | Neuropathic Pain (CCI) | Rat | Not Specified | Not Specified | Significantly elevated pain threshold in the hyperalgesic limb. | |
| Sarpogrelate | Formalin Test | Rat | Intrathecal & Intraperitoneal | Not Specified | Produced analgesia in both administration routes. | |
| Spiperone | Formalin Test | Rat | Intraplantar | MPE₅₀: 0.23 nmol | Attenuated the second phase of the formalin response. | |
| Compound 29 | Formalin Test | Not Specified | Intraperitoneal | ED₅₀: 0.78 mg/kg | Demonstrated high potency in the second phase. | |
| Compound 29 | Spinal Nerve Ligation (SNL) | Not Specified | Not Specified | 50-100 mg/kg | Produced dose-dependent analgesic effects. |
CCI: Chronic Constriction Injury; CGRP: Calcitonin Gene-Related Peptide; DRG: Dorsal Root Ganglia; ED₅₀: Median Effective Dose; MPE₅₀: Median Percent Effect; SNL: Spinal Nerve Ligation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the analgesic potential of a compound like this compound.
Formalin-Induced Inflammatory Pain Model
This model is widely used to assess analgesic efficacy against both acute and persistent inflammatory pain. It induces a biphasic pain response: an initial acute phase followed by a longer inflammatory phase.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound solution (vehicle to be determined based on solubility, e.g., saline, DMSO).
-
Formalin solution (e.g., 2.5% or 5% in saline).
-
Administration supplies (syringes, needles for intraperitoneal, subcutaneous, or intraplantar injection).
-
Observation chamber with a clear floor.
Procedure:
-
Acclimatization: Acclimate animals to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, 30 minutes prior to formalin injection).
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately place the animal in the observation chamber and record pain-related behaviors (e.g., licking, biting, flinching, or guarding the injected paw) for a set duration. The observation is typically divided into two phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Data Analysis: Quantify the time spent in pain-related behaviors for each phase. Compare the results between the this compound-treated and vehicle-treated groups.
Carrageenan-Induced Inflammatory Pain Model
This model is used to induce acute inflammation and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats.
-
This compound solution.
-
Lambda carrageenan solution (e.g., 1% w/v in saline).
-
Plantar test apparatus (for assessing thermal hyperalgesia).
-
Paw volume measurement device (plethysmometer).
Procedure:
-
Baseline Measurement: Measure the baseline paw volume and thermal withdrawal latency of the animals.
-
Carrageenan Injection: Inject carrageenan (e.g., 100 µL) into the plantar surface of one hind paw to induce inflammation.
-
Drug Administration: Administer this compound or vehicle at a predetermined time point relative to the carrageenan injection (e.g., concurrently or post-inflammation).
-
Paw Edema Measurement: Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 4, and 6 hours) to assess edema.
-
Thermal Hyperalgesia Assessment: Measure the thermal withdrawal latency at the same time points to assess sensitivity to heat.
-
Data Analysis: Compare the changes in paw volume and thermal withdrawal latency between the this compound-treated and vehicle-treated groups.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model is used to induce persistent neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats.
-
Surgical instruments and anesthesia.
-
This compound solution.
-
Von Frey filaments (for assessing mechanical allodynia).
-
Plantar test apparatus (for assessing thermal hyperalgesia).
Procedure:
-
Surgical Procedure: Anesthetize the animal and perform the spinal nerve ligation surgery, typically involving the tight ligation of the L5 and/or L6 spinal nerves.
-
Post-operative Recovery: Allow the animals to recover for a period (e.g., 7-14 days) for the neuropathic pain to fully develop.
-
Baseline Post-Surgical Measurement: Establish a baseline for mechanical allodynia (paw withdrawal threshold to Von Frey filaments) and thermal hyperalgesia.
-
Drug Administration: Administer this compound or vehicle.
-
Behavioral Testing: Assess mechanical withdrawal thresholds and thermal withdrawal latencies at various time points after drug administration (e.g., 30, 60, 120, 180 minutes).
-
Data Analysis: Compare the changes in withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups.
Visualizations
Signaling Pathway of 5-HT₂ₐ Receptor Antagonism in Pain Modulation
References
- 1. Intra-anal this compound 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antagonism of 5-HT(2A) receptors inhibits the expression of pronociceptive mediator and enhances endogenous opioid mechanism in carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of the peripheral 5-HT 2A receptor to mechanical hyperalgesia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Functional Assays of Iferanserin's 5-HT2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of treatments for a variety of disorders. This document provides detailed protocols for two primary in vitro functional assays to characterize the antagonist activity of this compound at the 5-HT2A receptor: the Calcium Flux Assay and the Inositol Monophosphate (IP1) Accumulation Assay.
The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway.[2] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] This increase in intracellular calcium can be measured using fluorescent calcium indicators. The accumulation of IP1, a stable metabolite of IP3, can also be quantified as a measure of receptor activation. This compound, as an antagonist, is expected to inhibit these agonist-induced responses.
Data Presentation
The following tables summarize the reported binding affinity and functional potency of a reference 5-HT2A antagonist, M100907. While this compound is known to be a selective 5-HT2A antagonist, specific publicly available data on its binding affinity (Ki) and functional potency (IC50) were not identified in a comprehensive literature search.[1] The data for M100907 is provided for comparative purposes.
Table 1: Binding Affinity of M100907 at the 5-HT2A Receptor
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |
| (+)-M100907 | [3H]-ketanserin | Stably transfected cell line | 3 |
Table 2: Functional Antagonism (IC50) of M100907 at the 5-HT2A Receptor
| Compound | Assay | Cell Line | Agonist | IC50 (nM) |
| (+)-M100907 | ERK1/2 Phosphorylation | Stably expressing 5-HT2A cell line | 5-HT | Not specified, but demonstrated nanomolar potency |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT2A receptor signaling pathway and a general workflow for assessing the antagonist activity of this compound.
Experimental Protocols
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following 5-HT2A receptor activation. An antagonist like this compound will inhibit this agonist-induced calcium release.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Assay Plate: Black, clear-bottom 96-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage (optional, but recommended).
-
This compound: Test compound.
-
Positive Control Antagonist: Ketanserin or M100907.
-
Agonist: Serotonin (5-HT).
-
Fluorescence Plate Reader: Equipped with injectors and capable of kinetic reading.
Protocol:
-
Cell Plating:
-
Seed the 5-HT2A expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included at this step.
-
Aspirate the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound, the positive control antagonist, and the vehicle in assay buffer.
-
Prepare the 5-HT agonist at a concentration that elicits a submaximal response (EC80) to allow for the detection of antagonist inhibition.
-
-
Antagonist Pre-incubation:
-
After the dye loading incubation, add the prepared dilutions of this compound, positive control, or vehicle to the respective wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record the fluorescence signal over time (kinetic read).
-
Establish a baseline reading for a few seconds.
-
Use the instrument's injector to add the EC80 concentration of the 5-HT agonist to all wells simultaneously.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following receptor activation. Antagonists will block the agonist-induced accumulation of IP1. This protocol is based on a homogenous time-resolved fluorescence (HTRF) format.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: As described for the Calcium Flux Assay.
-
Assay Plate: White, low-volume 384-well microplates.
-
IP1 Assay Kit: Commercially available HTRF® IP-One assay kit (contains IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer).
-
Stimulation Buffer: Provided in the assay kit, typically containing LiCl to inhibit IP1 degradation.
-
This compound: Test compound.
-
Positive Control Antagonist: Ketanserin or M100907.
-
Agonist: Serotonin (5-HT).
-
HTRF-compatible Plate Reader.
Protocol:
-
Cell Plating:
-
Harvest the 5-HT2A expressing cells and resuspend them in stimulation buffer at the desired concentration.
-
Dispense the cell suspension into the wells of a white 384-well plate.
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of this compound, the positive control antagonist, and the vehicle in stimulation buffer.
-
Add the prepared dilutions to the respective wells.
-
Immediately add the 5-HT agonist to the wells (co-incubation is also an option depending on the desired assay format).
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the lysis buffer containing the HTRF® detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF® ratio (Acceptor signal / Donor signal * 10,000).
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Normalize the data to the response of the vehicle control (maximum IP1 production, minimum HTRF signal) and a maximal concentration of the positive control antagonist (minimum IP1 production, maximum HTRF signal).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided application notes and protocols describe robust and widely used in vitro functional assays for characterizing the 5-HT2A receptor antagonism of this compound. Both the Calcium Flux and IP1 Accumulation assays provide quantitative measures of antagonist potency (IC50) and can be adapted for high-throughput screening. The selection of the appropriate assay will depend on the specific research question, available equipment, and desired throughput. These methods will enable researchers, scientists, and drug development professionals to effectively evaluate the pharmacological profile of this compound and other potential 5-HT2A receptor antagonists.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. US20210137908A1 - 5-ht2a agonists for use in treatment of depression - Google Patents [patents.google.com]
- 3. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iferanserin Efficacy Studies in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iferanserin is a selective antagonist of the serotonin 2A (5-HT2A) receptor. While its clinical development has primarily focused on non-oncological indications, emerging evidence highlights a potential role for the 5-HT2A receptor in cancer progression. Serotonin, acting through the 5-HT2A receptor, has been shown to exert mitogenic effects in various cancer cell lines, including breast cancer.[1][2][3] Activation of the 5-HT2A receptor can stimulate key oncogenic signaling pathways such as the MEK-ERK1/2 and JAK2-STAT3 pathways, promoting cell proliferation and survival.[4][5] These findings provide a strong rationale for investigating the anti-cancer efficacy of a selective 5-HT2A antagonist like this compound.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in oncology, detailing experimental designs for both in vitro and in vivo studies. The protocols outlined herein are intended to guide researchers in assessing the compound's potential as a novel anti-cancer agent.
I. In Vitro Efficacy Studies
A series of in vitro assays are essential to determine the direct effects of this compound on cancer cells. These assays will evaluate its impact on cell viability, proliferation, apoptosis, and migration.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cells.
Table 1: Summary of In Vitro Cell Viability and Proliferation Data
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (h) | % Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | MTT | 0.1, 1, 10, 50, 100 | 72 | ||
| MDA-MB-231 | MTT | 0.1, 1, 10, 50, 100 | 72 | ||
| HT-29 | MTT | 0.1, 1, 10, 50, 100 | 72 | ||
| A549 | MTT | 0.1, 1, 10, 50, 100 | 72 | ||
| MCF-7 | CellTiter-Glo® | 0.1, 1, 10, 50, 100 | 72 | ||
| MDA-MB-231 | CellTiter-Glo® | 0.1, 1, 10, 50, 100 | 72 | ||
| HT-29 | CellTiter-Glo® | 0.1, 1, 10, 50, 100 | 72 | ||
| A549 | CellTiter-Glo® | 0.1, 1, 10, 50, 100 | 72 |
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Follow the same procedure as in the MTT assay, using an opaque-walled 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described above.
-
Incubation: Incubate for 72 hours.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Apoptosis Assays
To determine if the observed decrease in cell viability is due to the induction of programmed cell death, apoptosis assays are performed.
Table 2: Summary of In Vitro Apoptosis Data
| Cell Line | Assay Type | This compound Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Mean ± SD) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| MCF-7 | Annexin V/PI | IC50 | 48 | ||
| MDA-MB-231 | Annexin V/PI | IC50 | 48 | ||
| MCF-7 | Caspase-Glo® 3/7 | IC50 | 24 | ||
| MDA-MB-231 | Caspase-Glo® 3/7 | IC50 | 24 |
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Protocol 4: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the vehicle control.
Cell Migration Assay
To assess the effect of this compound on the migratory potential of cancer cells, a key aspect of metastasis.
Table 3: Summary of In Vitro Cell Migration Data
| Cell Line | Assay Type | This compound Concentration (µM) | Time (h) | % Wound Closure (Mean ± SD) |
| MDA-MB-231 | Wound Healing | 0.5 x IC50 | 24 | |
| HT-29 | Wound Healing | 0.5 x IC50 | 24 |
Protocol 5: Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Formation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS and replace the medium with fresh medium containing a sub-lethal concentration of this compound (e.g., 0.5 x IC50).
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.
II. In Vivo Efficacy Studies
In vivo studies are critical to evaluate the anti-tumor activity of this compound in a physiological context.
Xenograft Tumor Growth Inhibition Study
This study will assess the ability of this compound to inhibit the growth of human tumors in an animal model.
Table 4: Summary of In Vivo Tumor Growth Inhibition Data
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| MCF-7 | Vehicle Control | - | Daily | N/A | ||
| MCF-7 | This compound | 25 | Daily | |||
| MCF-7 | This compound | 50 | Daily | |||
| MDA-MB-231 | Vehicle Control | - | Daily | N/A | ||
| MDA-MB-231 | This compound | 25 | Daily | |||
| MDA-MB-231 | This compound | 50 | Daily |
Protocol 6: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MCF-7 or MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer this compound (e.g., 25 and 50 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 21 days.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
III. Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound's anti-cancer activity.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The 5-HT2A serotoninergic receptor is expressed in the MCF-7 human breast cancer cell line and reveals a mitogenic effect of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-HT2A serotonin receptor enhances cell viability, affects cell cycle progression and activates MEK-ERK1/2 and JAK2-STAT3 signalling pathways in human choriocarcinoma cell lines - EspaceINRS [espace.inrs.ca]
Iferanserin: Application and Protocols for Serotonin Pathway Research
Iferanserin , also known by its synonyms S-MPEC and developmental code VEN-309 , is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3] While primarily investigated for the topical treatment of hemorrhoid disease, its specific action on a key serotonin receptor makes it a potential tool for researchers studying serotonin-mediated signaling pathways.[1][2] This document provides an overview of its known mechanism of action and outlines general experimental protocols for its application in a research setting.
Note on Data Availability: Publicly available information regarding the specific binding affinities (Ki or IC50 values) of this compound for the 5-HT2A receptor and its selectivity profile across other serotonin receptor subtypes is limited. The primary focus of available documentation is on its clinical development. Therefore, the quantitative data required for comprehensive comparative tables is not available in the public domain.
Mechanism of Action
This compound functions as a selective antagonist at 5-HT2A receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by serotonin, primarily couple to Gq/11 proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, resulting in a variety of cellular responses.
By blocking the 5-HT2A receptor, this compound can be used to investigate the physiological and pathological roles of this specific serotonin pathway. In its clinical application for hemorrhoids, it is believed that this compound's antagonism of 5-HT2A receptors on smooth muscle cells of blood vessels leads to vasodilation, thereby reducing the swelling and symptoms associated with the condition.
Data Presentation
As of the latest available information, specific quantitative binding affinity data for this compound across a panel of serotonin and other neurotransmitter receptors is not publicly available. Such data is crucial for designing experiments and interpreting results accurately. Researchers interested in using this compound would need to perform their own binding assays to determine its potency and selectivity in their experimental systems.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in in vitro and in vivo studies of serotonin-mediated pathways.
In Vitro Studies: Radioligand Binding Assays
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
Radioligand (e.g., [3H]ketanserin or [3H]spiperone)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a reaction tube, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, this compound at various concentrations, or the non-specific binding control.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Studies: Functional Assays (Calcium Mobilization)
This protocol measures the ability of an antagonist to block agonist-induced cellular responses.
Objective: To determine the functional potency of this compound in blocking serotonin-induced calcium mobilization in cells expressing the 5-HT2A receptor.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
Serotonin (5-HT)
-
This compound
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
A fluorescence plate reader capable of measuring intracellular calcium changes.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Add a fixed concentration of serotonin (typically the EC80) to all wells to stimulate the 5-HT2A receptors.
-
Continue recording the fluorescence to measure the change in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory concentration 50 (IC50) of this compound.
In Vivo Studies: Animal Models of Serotonin-Mediated Behaviors
The specific in vivo model will depend on the research question. For example, to study the role of 5-HT2A receptors in anxiety, a model such as the elevated plus maze could be used.
Objective: To investigate the effect of this compound on a serotonin-mediated behavior in a rodent model.
Materials:
-
Experimental animals (e.g., mice or rats)
-
This compound formulated for in vivo administration (e.g., in saline with a solubilizing agent)
-
A 5-HT2A receptor agonist (e.g., DOI) to induce a specific behavior (optional, for antagonist studies)
-
Behavioral testing apparatus (e.g., elevated plus maze, open field arena)
-
Video tracking software for behavioral analysis.
Procedure:
-
Acclimate the animals to the testing environment.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before the behavioral test.
-
If applicable, administer the 5-HT2A agonist at a specified time after the antagonist.
-
Place the animal in the behavioral apparatus and record its behavior for a set duration.
-
Analyze the behavioral parameters (e.g., time spent in open arms of the elevated plus maze, locomotor activity).
-
Compare the behavior of the this compound-treated group to the control group to determine the effect of 5-HT2A receptor antagonism.
Visualizations
Caption: Mechanism of action of this compound as a 5-HT2A receptor antagonist.
Caption: General workflow for a radioligand binding assay.
Caption: Logical relationship of this compound's antagonism.
References
Formulating Iferanserin for Intra-rectal Application Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Iferanserin and Intra-rectal Delivery
This compound is a selective 5-HT₂A receptor antagonist that has been investigated for the treatment of hemorrhoid disease. Its mechanism of action involves the modulation of vascular effects associated with this condition through its interaction with serotonin receptors. The intra-rectal route of administration is particularly advantageous for treating local conditions like hemorrhoids, as it allows for direct application to the target site, potentially reducing systemic side effects and bypassing first-pass metabolism.[1]
This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound for intra-rectal application studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development. While some data for this compound is publicly available, key parameters for rectal formulation, such as aqueous solubility across a pH range and pKa, may need to be determined experimentally.
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₂₃H₂₈N₂O | |
| Molar Mass | 348.49 g/mol | |
| Solubility | - In 10% DMSO / 90% (20% SBE-β-CD in Saline): 2.5 mg/mL (Suspended) - In 10% DMSO / 90% Corn Oil: ≥ 2.5 mg/mL (Clear solution) | |
| pKa | Not publicly available. Experimental determination is recommended. | |
| LogP | Not publicly available. Experimental determination or in silico prediction is recommended. | |
| Aqueous Solubility | Not publicly available. Should be determined at various pH values relevant to the rectal environment (pH 7-8). |
Formulation Strategies for Intra-rectal Delivery of this compound
Given that this compound has been clinically evaluated as an intra-anal ointment, semi-solid formulations such as ointments and gels are a logical starting point. These formulations offer prolonged contact time with the rectal mucosa.
Ointment Formulations
Ointments are greasy, semi-solid preparations that are immiscible with skin secretions. They can be formulated to be either hydrophobic or hydrophilic. For rectal application, a base that softens or melts at body temperature is ideal.
Table 2: Example Quantitative Compositions for this compound Rectal Ointment
| Ingredient | Function | Formulation 1 (% w/w) | Formulation 2 (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.5 - 2.0 | 0.5 - 2.0 |
| White Petrolatum | Ointment Base (Hydrophobic) | 80.0 - 90.0 | - |
| Mineral Oil | Levigating Agent/Emollient | 5.0 - 10.0 | - |
| Lanolin | Emulsifier/Emollient | 3.0 - 5.0 | - |
| Polyethylene Glycol (PEG) 400 | Ointment Base (Hydrophilic) | - | 58.0 - 68.0 |
| Polyethylene Glycol (PEG) 3350 | Ointment Base (Hydrophilic) | - | 30.0 - 40.0 |
| Propylene Glycol | Co-solvent/Humectant | - | 2.0 - 5.0 |
Mucoadhesive Gel Formulations
Gels are semi-solid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix. For rectal delivery, mucoadhesive polymers can be incorporated to increase residence time at the site of application. Thermosensitive gels, which are liquid at room temperature and gel at body temperature, can also be a convenient option.
Table 3: Example Quantitative Compositions for this compound Mucoadhesive Rectal Gel
| Ingredient | Function | Formulation 3 (% w/w) | Formulation 4 (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.5 - 2.0 | 0.5 - 2.0 |
| Poloxamer 407 | Thermosensitive Gelling Agent | 15.0 - 20.0 | 18.0 |
| Hydroxypropyl Methylcellulose (HPMC) | Mucoadhesive Polymer/Viscosity Modifier | 1.0 - 3.0 | - |
| Carbopol 934P | Mucoadhesive Polymer | - | 0.5 - 1.5 |
| Propylene Glycol | Co-solvent/Humectant | 5.0 - 10.0 | 5.0 - 10.0 |
| Methylparaben | Preservative | 0.1 - 0.2 | 0.1 - 0.2 |
| Propylparaben | Preservative | 0.01 - 0.02 | 0.01 - 0.02 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 |
Experimental Protocols
Protocol for Preparation of this compound Rectal Ointment (Formulation 1)
-
Melting: Melt the white petrolatum and lanolin in a water bath at approximately 70°C.
-
Dispersion: Levigate the this compound powder with mineral oil to form a smooth paste.
-
Mixing: Gradually add the this compound paste to the melted base with continuous stirring until a homogenous mixture is obtained.
-
Cooling: Allow the ointment to cool to room temperature with occasional stirring.
-
Packaging: Package the final product in appropriate containers (e.g., aluminum or laminate tubes).
Protocol for Preparation of this compound Mucoadhesive Rectal Gel (Formulation 3)
-
Polymer Dispersion: Disperse the Poloxamer 407 and HPMC in cold purified water with continuous stirring. Avoid clump formation.
-
Refrigeration: Store the dispersion at 4°C overnight to ensure complete hydration of the polymers.
-
API Dissolution: Dissolve the this compound and preservatives in propylene glycol.
-
Mixing: Slowly add the API solution to the cold polymer dispersion with gentle mixing until a homogenous solution is formed.
-
pH Adjustment: Adjust the pH to the desired range (typically 6.5-7.5 for rectal formulations) using a suitable buffer if necessary.
-
Storage: Store the final formulation in a cool place.
Protocol for In Vitro Release Testing (IVRT)
This protocol is based on the use of a Franz diffusion cell apparatus.
-
Apparatus Setup:
-
Assemble the Franz diffusion cells. The receptor chamber volume should be known.
-
Fill the receptor chamber with a suitable medium (e.g., phosphate buffer pH 7.4) and a magnetic stir bar. Ensure no air bubbles are trapped.
-
Maintain the temperature of the receptor medium at 37 ± 0.5°C.
-
-
Membrane Preparation:
-
Use a synthetic membrane (e.g., cellulose acetate) or a biological membrane (e.g., porcine rectal mucosa).
-
Soak the membrane in the receptor medium before mounting it between the donor and receptor chambers.
-
-
Sample Application:
-
Apply a known quantity (e.g., 300 mg) of the this compound formulation uniformly onto the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor chamber.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against the square root of time.
-
The drug release rate (flux) can be determined from the slope of the linear portion of the curve.
-
Protocol for Ex Vivo Mucoadhesion Testing
This protocol utilizes a texture analyzer to measure the force of adhesion.
-
Apparatus Setup:
-
Equip the texture analyzer with a mucoadhesion test rig.
-
-
Tissue Preparation:
-
Obtain fresh rectal mucosal tissue from a suitable animal model (e.g., porcine).
-
Secure the mucosal tissue on the lower platform of the test rig, keeping it moist with simulated rectal fluid.
-
-
Sample Preparation:
-
Apply a consistent amount of the this compound gel or ointment to the surface of the texture analyzer probe.
-
-
Measurement:
-
Bring the probe with the formulation into contact with the mucosal tissue with a defined contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds).
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s).
-
-
Data Analysis:
-
Record the force required to detach the formulation from the mucosal tissue.
-
The peak detachment force and the work of adhesion (area under the force-distance curve) are the key parameters to quantify mucoadhesion.
-
Protocol for Stability Testing
Stability studies should be conducted according to ICH guidelines to determine the shelf-life of the formulation.
-
Storage Conditions:
-
Store the formulations in their final packaging at long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
-
Testing Intervals:
-
Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity, and particle size (if applicable).
-
Chemical: Assay of this compound and quantification of any degradation products.
-
Microbiological: Microbial limit testing.
-
Visualizations
This compound Signaling Pathway
Caption: this compound acts as an antagonist at the 5-HT2A receptor, blocking the Gαq-mediated signaling cascade.
Experimental Workflow for Preclinical Evaluation
Caption: A logical workflow for the preclinical evaluation of intra-rectal this compound formulations.
References
Troubleshooting & Optimization
Technical Support Center: Iferanserin Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving and using iferanserin in in vitro experiments. The following information includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant signaling pathway information to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the serotonin 5-HT2A receptor.[1][2] Its primary mechanism of action is to block the signaling cascade initiated by the binding of serotonin to the 5-HT2A receptor.
Q2: What are the main challenges when preparing this compound for in vitro assays?
A2: Like many small molecule antagonists, this compound can exhibit limited aqueous solubility. The main challenge is to prepare a stable, concentrated stock solution that can be accurately diluted into aqueous cell culture media or buffers without precipitation, which could lead to inaccurate and irreproducible experimental outcomes.
Q3: Which solvent is recommended for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing concentrated stock solutions of this compound.[1] It has been shown to effectively dissolve this compound for in vitro use.
Q4: What should I do if this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your aqueous medium is kept to a minimum, ideally below 0.5% and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity and precipitation. It is also recommended to add the stock solution to your medium while vortexing or mixing to ensure rapid and even dispersion. Preparing an intermediate dilution in your culture medium before the final dilution can also be beneficial.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1] Always protect the solution from light.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | 1. Inappropriate solvent selection.2. Insufficient solvent volume.3. Low-quality or hydrated solvent. | 1. Use high-purity, anhydrous DMSO as the primary solvent.2. Ensure you are using a sufficient volume of solvent to achieve a concentration within the known solubility limits.3. Gentle warming (to 37°C) and sonication can aid in the dissolution of the compound. |
| The stock solution is cloudy or contains visible particles. | 1. The compound has not fully dissolved.2. The solubility limit has been exceeded. | 1. Continue to vortex and/or sonicate the solution. Gentle warming may also help.2. If particles persist, you may have exceeded the solubility limit. Centrifuge the solution to pellet the undissolved compound and carefully transfer the supernatant to a new tube. The concentration of this saturated solution will be lower than intended and should be determined if precise concentrations are required. |
| This compound precipitates out of solution upon dilution into aqueous media. | 1. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.2. Rapid changes in solvent polarity upon dilution. | 1. Keep the final DMSO concentration in your working solution as high as experimentally permissible without causing cellular toxicity (typically ≤0.5%).2. Add the stock solution to the aqueous medium slowly while vortexing to ensure rapid mixing.3. Consider using a surfactant like Tween 80 or a co-solvent if compatible with your experimental system. |
| Inconsistent or unexpected experimental results. | 1. Inaccurate concentration of the stock solution due to incomplete dissolution or degradation.2. Cytotoxicity from the solvent at higher concentrations. | 1. Ensure complete dissolution when preparing the stock solution. Aliquot and store properly to prevent degradation from multiple freeze-thaw cycles.2. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any solvent effects. |
Quantitative Data Summary
The following table summarizes the available solubility information for this compound.
| Solvent/Vehicle | Concentration | Solution Type | Notes |
| 100% DMSO | 10 mM | Clear Solution | A commonly available pre-made stock solution concentration. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (≥ 7.17 mM) | Clear Solution | Suitable for in vivo applications. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.17 mM) | Suspended Solution | Requires sonication; suitable for in vivo applications. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 348.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.485 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 2-3 minutes to dissolve the powder. If necessary, sonicate the tube for 5-10 minutes or gently warm it to 37°C to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of a Working Solution in Cell Culture Medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To prepare a 10 µM working solution in 10 mL of cell culture medium, for example, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Immediately after adding the stock solution, vortex or gently invert the tube of cell culture medium to ensure rapid and thorough mixing.
-
Application: Use the freshly prepared working solution for your in vitro experiment. Always include a vehicle control containing the same final concentration of DMSO.
Mandatory Visualizations
This compound's Target: The 5-HT2A Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT2A receptor, thereby inhibiting the downstream signaling cascade. The following diagram illustrates the canonical Gq-coupled signaling pathway that is blocked by this compound.
Caption: this compound blocks the 5-HT2A receptor signaling cascade.
Experimental Workflow for this compound Solution Preparation
The following diagram outlines the standard workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
References
Iferanserin stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Iferanserin. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. For solid this compound, short-term storage at 2-8°C is recommended, while long-term storage should be at -20°C in a dry, dark environment. Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture and light.[1]
Q2: How should I prepare this compound stock solutions?
A2: The solubility of this compound can vary depending on the solvent system. For a clear solution, dissolving this compound in 10% DMSO and 90% corn oil can yield a solution of at least 2.5 mg/mL.[1] Alternatively, a suspension can be prepared using 10% DMSO and 90% (20% SBE-β-CD in saline), which may require sonication to aid dissolution.[1]
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure of this compound, which includes a piperidine moiety, it may be susceptible to oxidation. The nitrogen atom in the piperidine ring can be a site for oxidation, potentially forming N-oxides. Similar compounds have shown degradation under oxidative stress conditions. Therefore, it is important to avoid exposure to strong oxidizing agents and to consider storing it under an inert atmosphere if long-term stability is critical.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stored stock solution | The solution may have been stored at an inappropriate temperature, leading to decreased solubility. Alternatively, the compound may have degraded into less soluble products. | Gently warm the solution and sonicate to attempt redissolution.[1] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To assess for degradation, the solution can be analyzed by HPLC. |
| Discoloration of the solid compound or solution | Discoloration, such as a yellowish tint, can be an indication of oxidation or other forms of degradation. | It is advisable to verify the purity of the compound using an analytical technique like HPLC-UV. If significant degradation is detected, the batch should not be used for experiments. |
| Inconsistent experimental results | This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound. | Ensure that fresh stock solutions are used for experiments. If using older stock solutions, it is good practice to verify the concentration and purity before use. |
| Loss of biological activity | Degradation of this compound will lead to a loss of its ability to antagonize the 5-HT2A receptor. | Prepare a fresh stock solution from a properly stored solid sample. Compare the activity of the new solution to the old one in a functional assay to confirm if degradation was the cause of the issue. |
Stability and Storage Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | 2-8°C | Short-term | Dry, dark environment |
| Solid | -20°C | Long-term | Dry, dark environment |
| Stock Solution | -20°C | Up to 1 month | Sealed container, protected from moisture and light[1] |
| Stock Solution | -80°C | Up to 6 months | Sealed container, protected from moisture and light |
Table 2: Solubility of this compound
| Solvent System | Concentration | Observation |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended solution (may require sonication) |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate the mixture at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in an oven at 105°C for 24 hours.
-
Photodegradation: Expose the solid this compound to UV light (e.g., 254 nm) for 24 hours.
-
Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to assess the extent of degradation and identify any degradation products.
Visualizations
Caption: Logical workflow for this compound storage, degradation, and troubleshooting.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Simplified signaling pathway of the 5-HT2A receptor antagonized by this compound.
References
Technical Support Center: Optimizing Iferanserin Concentration for Receptor Blockade
Welcome to the technical support center for Iferanserin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for 5-HT2A receptor blockade in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] By binding to the 5-HT2A receptor, it blocks the downstream signaling typically initiated by the binding of serotonin (5-HT).
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration depends on your specific experimental setup, including the cell type, receptor expression levels, and the assay being used. A concentration-response curve (dose-response) should be generated to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal response to a 5-HT2A agonist.
Q3: What is the difference between IC50, Ki, and EC50 values?
A3:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist required to inhibit a biological response by 50%. It is highly dependent on experimental conditions.[2][3]
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to its target. Unlike the IC50, the Ki is an intrinsic property of the compound and is not dependent on substrate concentration.[3][4]
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect.
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound has been used in in vivo studies. However, the optimal dosage, route of administration, and potential off-target effects should be carefully determined for your specific animal model and experimental design.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak blockade observed | - this compound concentration is too low.- Incubation time is insufficient.- Issues with cell viability or receptor expression.- this compound has degraded. | - Perform a dose-response experiment to determine the optimal concentration.- Optimize the pre-incubation time with this compound before adding the agonist.- Check cell health and verify 5-HT2A receptor expression via techniques like qPCR or western blotting.- Ensure proper storage of this compound and use a fresh stock solution. |
| High background signal in functional assays | - Constitutive activity of the 5-HT2A receptor.- Non-specific binding of assay reagents.- Autofluorescence of this compound (in fluorescence-based assays). | - Consider using an inverse agonist to reduce basal signaling.- Include appropriate controls without cells or with untransfected cells.- Run a control with this compound alone to check for autofluorescence at the assay wavelengths. |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent incubation times or temperatures.- Pipetting errors.- Differences in reagent batches. | - Use cells within a consistent passage number range.- Standardize all incubation steps.- Ensure accurate and consistent pipetting.- Qualify new batches of critical reagents. |
| Observed cell toxicity | - this compound concentration is too high.- Prolonged exposure to the compound.- Solvent (e.g., DMSO) toxicity. | - Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT or trypan blue exclusion).- Reduce the incubation time.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). |
Quantitative Data Summary
While specific quantitative data for this compound is proprietary or must be determined empirically for your system, the table below provides a template for how to structure and compare data for 5-HT2A receptor antagonists.
| Compound | Assay Type | Target | Ki (nM) | IC50 (nM) | Reference Compound |
| This compound | Radioligand Binding | Human 5-HT2A | User Determined | User Determined | Ketanserin |
| Ketanserin | Radioligand Binding | Human 5-HT2A | 0.6 - 2.0 | 1.1 - 5.7 | - |
| Ritanserin | Functional (IP1) | Human 5-HT2A | - | 9.2 | - |
| Spiperone | Functional (IP1) | Human 5-HT2A | - | 3.1 | - |
Note: Ki and IC50 values are dependent on the specific assay conditions and should be determined by the end-user for their experimental setup.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]ketanserin).
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
[³H]ketanserin (radiolabeled ligand).
-
This compound stock solution.
-
Non-labeled ketanserin (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add assay buffer, cell membranes, [³H]ketanserin (at a concentration close to its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of non-labeled ketanserin (e.g., 1 µM).
-
Incubate the plate for 60 minutes at room temperature.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This protocol determines the potency of this compound to block agonist-induced calcium mobilization in cells expressing the 5-HT2A receptor. The 5-HT2A receptor couples to the Gq/11 G-protein, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
5-HT (serotonin) or another 5-HT2A agonist.
-
This compound stock solution.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the 5-HT2A expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the agonist-induced fluorescence response as a function of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
Visualizations
Caption: this compound blocks the 5-HT2A receptor signaling pathway.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 4. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of Iferanserin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Iferanserin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic challenges in preparing this compound and its derivatives?
A1: The synthesis of this compound, a selective 5-HT2A receptor antagonist, involves two key transformations: the formation of an N-substituted piperidine ring and the creation of a cinnamanilide moiety via an amide bond formation. The primary challenges include:
-
Stereocontrol: Achieving the desired (S)-configuration at the C2 position of the piperidine ring.
-
Amide Coupling: Effecting a clean and high-yield amide bond formation between the sterically hindered aniline intermediate and cinnamic acid or its derivatives.
-
Side Reactions: Minimizing the formation of byproducts, particularly during the acylation of the aniline derivative.
-
Purification: Efficiently purifying the final product and intermediates, which can be challenging due to their structural complexity and potential for byproduct formation.
Q2: I am experiencing low yields in the amide coupling step. What are the potential causes and solutions?
A2: Low yields in the amide coupling of the aniline intermediate with cinnamic acid are a common issue. Several factors could be responsible:
-
Steric Hindrance: The ortho-substituted aniline is sterically hindered, which can impede the approach of the activated carboxylic acid.
-
Poor Activation of Carboxylic Acid: Incomplete activation of the cinnamic acid will result in unreacted starting materials.
-
Deactivation of the Amine: The aniline nitrogen can be protonated or complexed, reducing its nucleophilicity.
-
Side Reactions: The activated carboxylic acid can undergo side reactions before coupling with the amine.
Troubleshooting strategies are summarized in the table below:
| Potential Cause | Recommended Solution |
| Steric Hindrance | Use a more reactive acylating agent (e.g., cinnamoyl chloride). Employ a coupling reagent known to be effective for hindered substrates, such as HATU or COMU. Increase reaction temperature and/or time. |
| Poor Activation | Ensure activating agents (e.g., EDC, HOBt) are fresh and anhydrous. Consider using a different activating agent like T3P®. |
| Amine Deactivation | Use a non-nucleophilic base (e.g., DIPEA) to scavenge protons. Ensure the reaction is performed under anhydrous conditions. |
| Side Reactions | Add the activating agent to the carboxylic acid first to form the activated species before adding the amine. Control the reaction temperature to minimize decomposition of the activated intermediate. |
Q3: How can I control the stereochemistry of the piperidine ring during synthesis?
A3: Controlling the stereochemistry of the 2-substituted piperidine ring is crucial. The most common approach is to use a chiral starting material, such as (S)-2-piperidinecarboxylic acid (a derivative of the amino acid L-pipecolic acid), and carry the chirality through the synthetic sequence. It is essential to use reaction conditions that do not cause racemization at the chiral center.
Q4: What are the best methods for purifying the final this compound derivative?
A4: Purification of the final product can be challenging due to the presence of unreacted starting materials and byproducts from the coupling reaction. A combination of techniques is often necessary:
-
Aqueous Work-up: A thorough aqueous work-up is essential to remove water-soluble impurities and byproducts from coupling reagents. Washing with a dilute acid can remove unreacted amine, and a dilute base can remove unreacted carboxylic acid.
-
Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for purifying the final compound. A gradient elution system, for example, with ethyl acetate and hexanes, can be optimized to separate the product from impurities.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
Problem 1: Formation of Multiple Byproducts in the Amide Coupling Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC/LC-MS shows multiple spots/peaks close to the product. | Side reactions of the activated carboxylic acid. The activated intermediate can react with itself to form an anhydride or undergo other decomposition pathways. | 1. Optimize Reagent Addition: Add the coupling reagent to the carboxylic acid and allow it to activate for a short period before adding the amine. 2. Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. 3. Change Coupling Reagent: Switch to a more stable activating reagent, such as HATU. |
| Diacylation of the aniline. Although sterically hindered, some diacylation might occur if the reaction conditions are harsh. | 1. Use Stoichiometric Amounts: Use a 1:1 stoichiometry of the aniline and the activated cinnamic acid. 2. Slow Addition: Add the activated cinnamic acid solution slowly to the aniline solution. |
Problem 2: Difficulty in Synthesizing the N-Substituted Piperidine Intermediate
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield in the N-alkylation or reductive amination step to introduce the methyl group. | Poor reactivity of the secondary amine. The piperidine nitrogen may not be sufficiently nucleophilic. | 1. Use a more reactive alkylating agent: Methyl iodide or dimethyl sulfate can be used, but with caution due to their toxicity. 2. Optimize Reductive Amination Conditions: If using formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride), ensure the pH is slightly acidic to facilitate iminium ion formation. |
| Incomplete reaction or formation of side products during the synthesis of the ethyl-phenyl-piperidine side chain. | Complex multi-step synthesis with potential for low yields at each step. | 1. Optimize each step individually: Before proceeding to the next step, ensure the product of the current step is pure and the yield is optimized. 2. Consider alternative synthetic routes: Explore different literature methods for constructing the side chain. |
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not publicly available in the provided search results, a general procedure based on common synthetic methodologies for its core structures is outlined below. Researchers should optimize these conditions for their specific derivatives.
General Protocol for Amide Coupling:
-
Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cinnamic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated acid solution, add a solution of the aniline derivative (e.g., 2-(2-((2S)-1-methylpiperidin-2-yl)ethyl)aniline) (1.0 eq) in the same anhydrous solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathway of 5-HT2A Receptor
Caption: 5-HT2A receptor signaling pathway and the antagonistic action of this compound.
General Synthetic Workflow for this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Technical Support Center: Iferanserin Research Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iferanserin. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as VEN-309) is a selective antagonist of the serotonin 2A (5-HT2A) receptor. Its therapeutic potential is being investigated, particularly for the topical treatment of hemorrhoid disease. By blocking the 5-HT2A receptor, this compound is thought to modulate vascular effects that contribute to the symptoms of hemorrhoids.
Q2: What are the key in vitro assays to characterize this compound's activity at the 5-HT2A receptor?
A2: The two primary in vitro assays for characterizing a 5-HT2A receptor antagonist like this compound are radioligand binding assays and functional assays. Radioligand binding assays are used to determine the binding affinity (Ki) of this compound to the 5-HT2A receptor. Functional assays, such as calcium mobilization assays, are used to measure the potency (IC50) of this compound in blocking the downstream signaling of the receptor when it is activated by an agonist.
Q3: What is a suitable in vivo model for studying the efficacy of this compound for its intended therapeutic application?
A3: A relevant in vivo model for assessing the therapeutic potential of this compound in treating hemorrhoids is the croton oil-induced hemorrhoid model in rats. This model mimics the inflammation and edema associated with hemorrhoids, allowing for the evaluation of the anti-inflammatory and symptom-reducing effects of topically applied this compound.
Q4: What are the expected outcomes of this compound treatment in a clinical setting for hemorrhoid disease?
A4: Based on clinical trial data, intra-anal application of this compound has been shown to reduce the severity of bleeding and itching in patients with internal hemorrhoids.[1][2][3] Some studies have also reported a reduction in pain.[1]
Data Presentation
In Vitro Characterization of a 5-HT2A Antagonist
| Parameter | Receptor | Radioligand | Assay Type | Value (Ketanserin) |
| Binding Affinity (Ki) | Human 5-HT2A | [3H]Ketanserin | Radioligand Binding | ~1-3 nM |
| Functional Potency (IC50) | Human 5-HT2A | Serotonin (agonist) | Calcium Mobilization | ~5-15 nM |
Summary of this compound Clinical Trial Data for Hemorrhoid Disease
| Outcome Measure | This compound Treatment Group | Placebo Group | Reference |
| Cessation of Bleeding | 57% of patients | 20% of patients | [1] |
| Cessation of Itching | 59% of patients | 32% of patients | |
| Cessation of Pain | 50% of patients | 18% of patients | |
| Reduced Bleeding Frequency (Physician Assessed) | Significant reduction by day 14 | Less significant reduction |
Experimental Protocols
5-HT2A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method like the Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with various concentrations of this compound.
-
Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Ketanserin, typically at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled Ketanserin) to saturate the 5-HT2A receptors.
-
Competition Binding: Add membrane preparation, the radioligand, and increasing concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat and add a scintillation cocktail.
-
Count the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced 5-HT2A receptor activation.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the human 5-HT2A receptor into a 96-well, black-walled, clear-bottom plate and allow them to attach and grow overnight.
-
-
Dye Loading:
-
Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the cells in the dark at 37°C for 45-60 minutes to allow for dye uptake.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Assay Performance:
-
Use a fluorescence plate reader capable of kinetic reading and with automated injection (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Inject a fixed concentration of a 5-HT2A receptor agonist (e.g., serotonin or a selective agonist like DOI) that elicits a submaximal response (EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
In Vivo Croton Oil-Induced Hemorrhoid Model
Objective: To evaluate the efficacy of topically applied this compound in reducing inflammation and edema in an animal model of hemorrhoids.
Methodology:
-
Animal Model Induction:
-
Use male Sprague-Dawley or Wistar rats.
-
Prepare a croton oil solution (e.g., 6% in a vehicle of water, pyridine, and diethyl ether).
-
Under light anesthesia, gently insert a cotton swab soaked in the croton oil solution into the anus of the rat for a short duration (e.g., 10-15 seconds) to induce localized inflammation.
-
-
Treatment:
-
Divide the animals into groups: a vehicle control group, a positive control group (e.g., a known anti-inflammatory agent), and one or more this compound treatment groups with different concentrations of the ointment.
-
At a set time after induction (e.g., 2 hours), begin topical application of the respective treatments to the affected anal area.
-
Apply the treatments at regular intervals (e.g., twice daily) for a specified number of days.
-
-
Evaluation of Efficacy:
-
At the end of the treatment period, euthanize the animals.
-
Excise the recto-anal tissue.
-
Measure the wet weight of the tissue as an indicator of edema.
-
Perform histological analysis of the tissue to assess for changes in inflammation, vasodilation, and tissue damage.
-
Biochemical markers of inflammation (e.g., myeloperoxidase activity) can also be measured from tissue homogenates.
-
-
Data Analysis:
-
Compare the recto-anal tissue weight and histological scores between the different treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of this compound compared to the control groups.
-
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | - Radioligand is too hydrophobic.- Too much membrane protein is used.- Inadequate washing. | - Use a more hydrophilic radioligand if available.- Reduce the amount of membrane protein per well.- Increase the number and volume of washes with ice-cold buffer. |
| Low Specific Binding | - Low receptor expression in the membrane preparation.- Inactive receptor due to improper storage or handling.- Radioligand has degraded. | - Use a cell line with higher receptor expression.- Ensure proper storage of membranes at -80°C and avoid repeated freeze-thaw cycles.- Check the age and storage conditions of the radioligand; use a fresh batch if necessary. |
| High Well-to-Well Variability | - Inconsistent pipetting.- Incomplete mixing of reagents.- Uneven filtration or washing. | - Use calibrated pipettes and ensure proper technique.- Gently agitate the plate during incubation.- Ensure the cell harvester is functioning correctly and that all wells are washed uniformly. |
Calcium Mobilization Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Incomplete removal of excess dye after loading.- Autofluorescence of test compounds. | - Ensure thorough but gentle washing of the cell monolayer after dye loading.- Run a control plate with compounds but without cells to check for autofluorescence. |
| Low Signal-to-Noise Ratio | - Low receptor expression.- Poor dye loading.- Suboptimal agonist concentration. | - Use a cell line with higher receptor expression.- Optimize dye loading time and concentration.- Perform an agonist dose-response curve to determine the optimal concentration (EC80) for the antagonist assay. |
| Cell Detachment | - Overly vigorous washing.- Cell toxicity of the test compounds. | - Use a gentle, automated plate washer if available, or be very careful with manual washing.- Perform a cell viability assay (e.g., MTT or LDH) to assess the toxicity of the compounds at the concentrations used. |
Mandatory Visualizations
Caption: 5-HT2A Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for this compound Research.
References
- 1. Ventrus this compound ointment found to treat haemorrhoids - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Intra-anal this compound 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Design of Experiments (DoE) for Iferanserin Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the application of Design of Experiments (DoE) to the formulation of Iferanserin, a selective 5-HT2A receptor antagonist intended for intra-rectal administration for the treatment of hemorrhoid disease.[1]
Frequently Asked Questions (FAQs)
Q1: What is Design of Experiments (DoE) and why is it useful for formulating an this compound ointment?
A1: Design of Experiments (DoE) is a systematic method to determine the relationship between factors affecting a process and the output of that process. For this compound ointment formulation, DoE is invaluable because it allows for the simultaneous evaluation of multiple formulation and process variables to identify the critical factors that influence the final product's quality attributes.[2][3] This approach is more efficient than the traditional one-factor-at-a-time (OFAT) method, as it can reveal interactions between factors and helps in defining a robust formulation and manufacturing process.[3]
Q2: What are the Critical Quality Attributes (CQAs) for an this compound intra-rectal ointment?
A2: Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For an this compound intra-rectal ointment, key CQAs include:
-
Physical Attributes: Appearance, color, odor, and homogeneity.
-
Physicochemical Properties: pH, viscosity, rheological behavior (how it flows and deforms), spreadability, and particle size distribution of this compound.[2]
-
Performance: In vitro drug release rate and content uniformity.
-
Safety and Efficacy: Sterility (if required), and microbial limits.
Q3: What are the key formulation and process variables to consider in a DoE study for this compound ointment?
A3: The key variables to investigate in a DoE study can be categorized as follows:
-
Formulation Variables (Material Attributes):
-
Concentration of this compound
-
Type and concentration of the ointment base (e.g., hydrocarbon, absorption, water-removable, or water-soluble bases)
-
Type and concentration of gelling agents/viscosity modifiers
-
Type and concentration of penetration enhancers
-
Type and concentration of solubilizers and co-solvents
-
-
Process Parameters (CPPs):
-
Mixing speed and time
-
Homogenization pressure and duration
-
Manufacturing temperature
-
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective 5-HT2A receptor antagonist. In the context of hemorrhoid disease, it is thought that an intra-anal application of this compound may modify the vascular effects, thereby reducing symptoms like bleeding and itching.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation development of this compound ointment.
| Problem | Potential Causes | Troubleshooting Steps |
| Inconsistent Viscosity | - Variation in the quality or quantity of the gelling agent.- Inconsistent manufacturing process (e.g., mixing speed, temperature).- Improper hydration of the gelling agent. | - Screen different grades and concentrations of gelling agents using a DoE.- Tightly control and monitor process parameters like mixing speed and temperature.- Optimize the hydration time and method for the gelling agent. |
| Poor Drug Release | - High viscosity of the ointment base.- Drug-excipient interactions.- this compound particle size is too large. | - Use a DoE to investigate the effect of different types and concentrations of ointment bases and penetration enhancers.- Conduct compatibility studies between this compound and the selected excipients.- Evaluate the effect of this compound particle size on drug release. |
| Phase Separation | - Incompatible oil and water phases.- Inappropriate type or concentration of emulsifying agent.- High storage temperatures. | - Screen different emulsifying agents and their concentrations.- Optimize the homogenization process (speed and time).- Conduct stability studies at various temperatures to identify a robust formulation. |
| Grittiness in Texture | - Incomplete dissolution of this compound.- Agglomeration of this compound particles. | - Investigate the use of solubilizers or co-solvents.- Optimize the particle size of this compound.- Incorporate a homogenization step in the manufacturing process. |
Experimental Protocols & Methodologies
1. DoE for Formulation Optimization
This protocol outlines a screening study to identify critical formulation variables affecting the CQAs of an this compound ointment.
-
Objective: To identify the critical formulation factors affecting viscosity, drug release, and spreadability.
-
Experimental Design: A fractional factorial design can be employed to efficiently screen a larger number of factors.
-
Factors and Levels:
| Factor | Type | Low Level (-) | High Level (+) |
| A: Ointment Base | Categorical | Hydrocarbon Base | Water-Soluble Base |
| B: Gelling Agent Conc. | Continuous | 1% | 3% |
| C: Penetration Enhancer Conc. | Continuous | 2% | 5% |
| D: Solubilizer Conc. | Continuous | 0.5% | 2% |
-
Responses (CQAs to be measured):
-
Viscosity
-
In Vitro Drug Release Rate
-
Spreadability
-
2. In Vitro Drug Release Testing
-
Apparatus: USP Apparatus 2 (Paddle) with a Franz diffusion cell setup.
-
Membrane: A synthetic membrane (e.g., polysulfone) or excised tissue.
-
Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4, maintained at 32 ± 0.5°C.
-
Procedure:
-
Apply a known quantity of the this compound ointment to the donor compartment of the Franz diffusion cell.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
3. Viscosity Measurement
-
Apparatus: A rotational viscometer with a suitable spindle.
-
Procedure:
-
Equilibrate the ointment sample to a controlled temperature (e.g., 25°C).
-
Measure the viscosity at different shear rates to characterize the rheological behavior of the ointment.
-
4. Spreadability Assessment
-
Apparatus: Parallel plate method.
-
Procedure:
-
Place a known weight of the ointment between two glass plates.
-
Apply a known weight on the upper plate for a specific time.
-
Measure the diameter of the circle formed by the spread ointment.
-
Visualizations
Caption: A flowchart illustrating the Design of Experiments (DoE) workflow for the formulation of this compound ointment.
Caption: A simplified diagram of this compound's mechanism of action as a 5-HT2A receptor antagonist.
References
Validation & Comparative
A Comparative Analysis of Iferanserin and Other Selective 5-HT2A Antagonists
For Researchers, Scientists, and Drug Development Professionals
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor, is a key target in the development of therapeutics for a range of neuropsychiatric and other disorders. Antagonism of this receptor is a well-established mechanism for atypical antipsychotics and is being explored for other indications. This guide provides a comparative analysis of Iferanserin and other selective 5-HT2A antagonists, namely Pimavanserin, Volinanserin, and Nelotanserin, with a focus on their pharmacological profiles, supported by experimental data.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of the selected 5-HT2A antagonists. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
Table 1: Comparative Binding Affinity (Ki, nM) at Serotonin Receptors
| Compound | 5-HT2A | 5-HT2C | 5-HT2B | Selectivity (5-HT2A vs 5-HT2C) | Selectivity (5-HT2A vs 5-HT2B) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pimavanserin | 0.087[1] | 0.44[1] | >300[1] | ~5-fold | >3400-fold |
| Volinanserin | 0.36[2] | >100 | Data not available | >300-fold[2] | Data not available |
| Nelotanserin | 0.35 | 100 | 2000 | ~285-fold | ~5700-fold |
Table 2: Functional Activity (IC50, nM) as Inverse Agonists
| Compound | 5-HT2A | 5-HT2C | 5-HT2B |
| This compound | Data not available | Data not available | Data not available |
| Pimavanserin | 1.9 | 91 | Data not available |
| Volinanserin | Data not available | Data not available | Data not available |
| Nelotanserin | 1.7 | 79 | 791 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
5-HT2A Receptor Gq Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
Detailed Experimental Protocols
The following are generalized yet detailed protocols for key experiments used in the characterization of 5-HT2A antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a known radioligand from the 5-HT2A receptor by a test compound, thereby determining the test compound's binding affinity.
-
Materials:
-
Cell membranes from cells expressing human 5-HT2A receptors.
-
Radioligand: Typically [³H]ketanserin.
-
Test compounds (this compound, Pimavanserin, etc.) at various concentrations.
-
Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Preparation: Cell membranes are thawed and diluted in the assay buffer to a specific protein concentration.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([³H]ketanserin) and varying concentrations of the test compound. Wells are also prepared for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Equilibrium: The plate is incubated (e.g., for 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the filter plates, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Measurement: The filters are dried, scintillation fluid is added, and the radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This is a functional assay to measure the ability of a compound to block the intracellular signaling cascade initiated by the activation of the Gq-coupled 5-HT2A receptor.
-
Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit agonist-induced accumulation of inositol phosphates.
-
Materials:
-
Whole cells expressing human 5-HT2A receptors (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Agonist: Serotonin (5-HT) or another 5-HT2A agonist.
-
Test compounds (antagonists) at various concentrations.
-
Lithium chloride (LiCl) solution (to inhibit IP degradation).
-
Lysis buffer.
-
Commercially available IP1 detection kit (e.g., HTRF-based).
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Cell Plating: Cells are seeded in 96- or 384-well plates and grown to confluence.
-
Pre-incubation with Antagonist: The culture medium is removed, and cells are incubated with varying concentrations of the test antagonist for a specific period.
-
Stimulation: An agonist (e.g., serotonin) is added at a concentration that elicits a submaximal response (e.g., EC80), along with LiCl, and the cells are incubated for a defined time (e.g., 30-60 minutes) to allow for IP accumulation.
-
Lysis: The stimulation is stopped by adding a lysis buffer provided in the detection kit.
-
Detection: The detection reagents from the kit, which typically include a d2-labeled IP1 analog and a Europium cryptate-labeled anti-IP1 antibody, are added to the cell lysate.
-
Measurement: After a final incubation period, the plate is read on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced IP accumulation is plotted against the antagonist concentration to determine the IC50 value.
-
Summary of Findings
-
Pimavanserin emerges as a highly potent 5-HT2A antagonist with a Ki of 0.087 nM and also exhibits inverse agonist properties. It shows a moderate degree of selectivity over the 5-HT2C receptor.
-
Volinanserin is another potent and highly selective 5-HT2A antagonist with a Ki of 0.36 nM and over 300-fold selectivity against the 5-HT2C receptor.
-
Nelotanserin demonstrates high affinity and selectivity for the 5-HT2A receptor (Ki of 0.35 nM) and functions as a potent inverse agonist. Its selectivity over 5-HT2C and 5-HT2B receptors is substantial.
-
This compound is identified as a selective 5-HT2A antagonist, but a lack of publicly available quantitative binding and functional data prevents a direct comparison of its potency and selectivity with the other compounds in this guide. Its development was focused on the treatment of hemorrhoid disease before being discontinued.
This comparative guide highlights the distinct pharmacological profiles of several selective 5-HT2A antagonists. While Pimavanserin, Volinanserin, and Nelotanserin are well-characterized with high affinity for the 5-HT2A receptor, the quantitative profile of this compound remains less defined in the available literature. This information is crucial for researchers in the field to select appropriate tool compounds for their studies and for professionals in drug development to understand the competitive landscape.
References
A Comparative Guide to the In Vivo Validation of Iferanserin's Mechanism of Action for Hemorrhoidal Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of iferanserin's mechanism of action against other therapeutic alternatives for hemorrhoidal disease. This compound, a selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, represents a pharmacological approach to treating hemorrhoids. Its clinical development, although now discontinued, offers valuable insights into this therapeutic target. This document contrasts this compound with a currently used pharmacological agent, phenylephrine, and two common non-pharmacological procedures: rubber band ligation and sclerotherapy.
Executive Summary
This compound: A 5-HT2A Receptor Antagonist
Proposed Mechanism of Action
Serotonin (5-HT) is a potent vasoconstrictor and stimulant of smooth muscle. The 5-HT2A receptor is known to mediate the contractile effects of serotonin on vascular smooth muscle[1]. The proposed mechanism for this compound in hemorrhoidal disease is that by blocking these receptors in the anal vasculature, it inhibits serotonin-induced vasoconstriction and promotes venous drainage, thereby reducing the swelling and symptoms of hemorrhoids. A patent for the use of 5-HT2 antagonists in hemorrhoid treatment suggests that these compounds block the contractile effects of 5-HT on the human colon in vitro.
In Vivo Validation Data
Direct preclinical in vivo validation of this compound's mechanism of action in a hemorrhoid animal model is not extensively documented in peer-reviewed literature. However, the principle of 5-HT2A antagonism affecting vascular tone is supported by studies in other tissues. For instance, 5-HT2A receptor antagonists have been shown to inhibit vasoconstriction and improve blood flow in animal models of compressed nerve roots and cutaneous vascular beds[2][3][4].
The primary in vivo validation for this compound in hemorrhoidal disease comes from human clinical trials.
Table 1: Summary of this compound Clinical Trial Data
| Study Phase | Number of Patients | Dosage | Key Findings | Reference |
| Phase IIb | 121 | 10 mg intra-anal ointment, twice daily for 14 days | Significantly reduced patient-reported bleeding and itching compared to placebo. Physician-assessed bleeding frequency was also significantly reduced. | Herold A, et al. Clin Ther. 2012. |
| Phase III (planned) | ~600 | 0.5% this compound ointment | Primary endpoint was the cessation of bleeding by day 7 that persists through day 14. | ClinicalTrials.gov: NCT01355874 |
Signaling Pathway
The binding of serotonin to the 5-HT2A receptor, a Gq protein-coupled receptor, activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and vasoconstriction. This compound, as an antagonist, blocks the initial binding of serotonin to the receptor, thereby inhibiting this signaling pathway.
Figure 1. this compound's antagonistic action on the 5-HT2A signaling pathway.
Comparative Analysis with Alternatives
This section compares this compound with phenylephrine, a pharmacological alternative, and two procedural alternatives: rubber band ligation and sclerotherapy.
Phenylephrine
Phenylephrine is an alpha-1 adrenergic agonist that acts as a vasoconstrictor[5]. When applied topically to the rectal area, it constricts the dilated blood vessels of hemorrhoids, which helps to reduce swelling, itching, and discomfort.
In vivo studies in humans have demonstrated that topical application of phenylephrine gel significantly increases resting anal sphincter pressure, indicative of its vasoconstrictive effect in the anorectal region. A study in rats also confirmed that dermal application of phenylephrine leads to local vasoconstriction.
Table 2: Summary of Phenylephrine In Vivo Data
| Study Type | Species | Methodology | Key Findings | Reference |
| Clinical Trial | Human | Randomized, controlled trial comparing recombinant streptokinase and phenylephrine-based suppositories. | Phenylephrine suppositories showed a 32.7% complete response rate at day 5 for acute hemorrhoidal illness. | de la C. G. et al. World J Gastroenterol. 2015. |
| Mechanistic Study | Rat | Dermal application of phenylephrine solution with quantification of local and systemic distribution. | Phenylephrine caused local vasoconstriction, increasing the local concentration of co-administered substances. | Roberts MS, et al. J Pharm Sci. 1987. |
Rubber Band Ligation
Rubber band ligation is a mechanical procedure where a small rubber band is placed around the base of an internal hemorrhoid. This cuts off the blood supply to the hemorrhoidal tissue, causing it to necrose and fall off within a few days. The resulting scar tissue helps to hold the remaining venous tissue in place.
The validation of rubber band ligation's mechanism is primarily based on direct observation of the physical process and extensive clinical outcome data. The immediate cessation of blood flow and subsequent tissue necrosis are directly observable effects.
Table 3: Summary of Rubber Band Ligation Clinical Outcome Data
| Study Type | Number of Patients | Key Findings | Reference |
| Retrospective Review | 805 | Success rate of 70.5% in providing permanent or significant long-term relief of symptoms. | Su MY, et al. Dis Colon Rectum. 2004. |
| Case Series | 50 (external hemorrhoids) | ~90% of patients were satisfied with the procedure for symptomatic non-thrombosed external hemorrhoids. | El-Dhuwaib Y, et al. Cureus. 2023. |
Sclerotherapy
Sclerotherapy involves the injection of a sclerosing agent (e.g., polidocanol, phenol in oil) into the submucosa of the hemorrhoidal tissue. This induces a localized inflammatory reaction, leading to fibrosis and scarring of the hemorrhoid. The scar tissue causes the blood vessel to collapse and the hemorrhoid to shrink.
Similar to rubber band ligation, the validation for sclerotherapy is largely based on clinical efficacy and the well-understood chemical process of sclerosis. Histological examination of treated tissues in clinical settings would confirm the induced fibrosis.
Table 4: Summary of Sclerotherapy Clinical Outcome Data
| Study Type | Number of Patients | Key Findings | Reference |
| Systematic Review & Meta-analysis | 14 RCTs | Sclerotherapy was not inferior to control interventions in success and recurrence rates, with fewer complications. | Gallo G, et al. Int J Colorectal Dis. 2020. |
| Prospective Study | 130 | Polidocanol foam was as effective as the liquid form with a tendency for fewer side effects. | Moser KH, et al. Dtsch Med Wochenschr. 2003. |
Experimental Protocols
This compound Phase IIb Clinical Trial (Herold A, et al. 2012)
-
Objective: To evaluate the efficacy and tolerability of 10 mg twice-daily this compound intra-anal ointment for the cessation of bleeding and other symptoms associated with internal hemorrhoids.
-
Study Design: A randomized, double-blind, placebo-controlled study conducted at five sites in Germany.
-
Participants: Outpatients with Goligher grade I, II, and/or III hemorrhoids with bleeding.
-
Intervention: Patients were randomly assigned to receive either 10 mg this compound ointment or a placebo ointment, applied intra-anally twice daily for 14 days.
-
Outcome Measures: Patients rated the severity of their symptoms daily on a 10-point scale. Physicians assessed the frequency and intensity of symptoms at the beginning and end of the study.
Phenylephrine Topical Application in Rats (Roberts MS, et al. 1987)
-
Objective: To investigate the effects of the local vasoconstrictor phenylephrine on the dermal absorption and local tissue distribution of compounds in rats.
-
Methodology: An aqueous solution containing phenylephrine (at concentrations from 0.0025% to 0.1%) and tracer amounts of salicylic acid, lidocaine, and tritiated water was applied to the exposed dermis of rats.
-
Measurements: The disappearance of salicylic acid from the application site and its appearance in the blood and underlying local tissues were quantified.
-
Key Finding: Phenylephrine caused a dose-dependent decrease in the clearance of salicylic acid into the systemic circulation and an increase in its concentration in the local underlying tissues, confirming its vasoconstrictive effect.
Visualizing Comparative Mechanisms and Workflows
Figure 2. Comparative workflow of this compound and alternative hemorrhoid treatments.
Conclusion
The in vivo validation of this compound's mechanism of action for hemorrhoidal disease is primarily supported by human clinical trial data demonstrating its efficacy in symptom reduction. While the underlying pharmacological principle of 5-HT2A antagonism on vascular tissue is established, specific preclinical studies in hemorrhoid animal models that would provide a more detailed validation of its physiological effects are not prominently available. In comparison, phenylephrine has a well-defined vasoconstrictive mechanism with supporting in vivo data, albeit not in a specific hemorrhoid model. Procedural interventions like rubber band ligation and sclerotherapy have straightforward mechanical and chemical mechanisms of action, respectively, with their validation rooted in extensive clinical experience and observable outcomes. This guide highlights the different levels of mechanistic validation available for these therapeutic options, providing a framework for researchers and clinicians to evaluate their scientific basis.
References
- 1. Functions of 5-HT2A receptor and its antagonists in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of a 5-HT2A receptor antagonist on blood flow in lumbar disc herniation : application of nucleus pulposus in a canine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-hydroxytryptamine(2A) receptors regulate sympathetic nerves constricting the cutaneous vascular bed in rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5-HT2A receptor antagonist on blood flow in chronically compressed nerve roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylephrine rectal (Preparation H): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
A Head-to-Head Comparison of Iferanserin and Volinanserin (M100907)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Iferanserin (also known as VEN-309) and Volinanserin (M100907), two selective antagonists of the serotonin 2A (5-HT2A) receptor. While both compounds target the same receptor, their developmental paths and available pharmacological data differ significantly. This document aims to consolidate the existing preclinical and clinical information to offer a clear, objective comparison for research and development purposes.
Introduction and Overview
This compound and Volinanserin are potent antagonists of the 5-HT2A receptor, a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including neuropsychiatric disorders and smooth muscle contraction.
Volinanserin (M100907) is a well-characterized research tool and was clinically investigated as a potential treatment for schizophrenia, depression, and insomnia.[1] Despite showing promise in preclinical and early clinical phases, its development was ultimately discontinued.[1] It is renowned in the scientific community for its high affinity and selectivity for the 5-HT2A receptor.
This compound (VEN-309) was developed as a novel, locally administered treatment for hemorrhoid disease.[2][3] The rationale was based on the role of 5-HT2A receptors in mediating vascular smooth muscle contraction. This compound entered Phase III clinical trials, but its development was halted after failing to meet its primary endpoints.[4] Preclinical, quantitative pharmacological data for this compound is not widely available in the public domain.
Mechanism of Action: 5-HT2A Receptor Antagonism
Both compounds exert their primary effect by blocking the 5-HT2A receptor. This receptor is coupled to the Gq/11 signaling pathway. Upon activation by serotonin, it stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium (Ca2+), triggering various cellular responses. By acting as antagonists, this compound and Volinanserin inhibit this signaling cascade.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Volinanserin. Data for this compound is not publicly available.
Table 1: Receptor Binding Affinity
This table presents the equilibrium dissociation constant (Ki) for each compound at the human 5-HT2A receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Radioligand Used | Source |
| Volinanserin (M100907) | 5-HT2A | 0.36 | [3H]ketanserin | Commercial Vendor Data |
| 5-HT2A | ~3 | [3H]ketanserin | Literature | |
| This compound (VEN-309) | 5-HT2A | Not Publicly Available | - | - |
Note: The variation in reported Ki values for Volinanserin may stem from different experimental conditions or assay preparations.
Table 2: Receptor Selectivity Profile of Volinanserin
This table details the binding affinity (Ki) of Volinanserin for the 5-HT2A receptor compared to other serotonin and non-serotonin receptors. This demonstrates its high selectivity.
| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT2A (Fold) |
| 5-HT2A | 0.36 | - |
| 5-HT2B | >1000 | >2700 |
| 5-HT2C | 115 | ~319 |
| 5-HT1A | >1000 | >2700 |
| Dopamine D2 | >100 | >278 |
| Adrenergic α1 | >100 | >278 |
| Data derived from multiple sources indicating >100 or >300-fold selectivity. |
Table 3: In Vitro Functional Potency
This table shows the half-maximal inhibitory concentration (IC50) of Volinanserin in a functional assay measuring the inhibition of serotonin-induced intracellular calcium release.
| Compound | Assay | IC50 (nM) | Cell Line | Source |
| Volinanserin (M100907) | Ca2+ Release Inhibition | 4.8 | CHO-K1 cells expressing 5-HT2A | Literature |
| This compound (VEN-309) | Ca2+ Release Inhibition | Not Publicly Available | - | - |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific data. Below are representative protocols for the key assays used to characterize 5-HT2A receptor antagonists.
Protocol 1: Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound.
-
Objective: To determine the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a specific radiolabeled ligand.
-
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO, HEK293) stably expressing the human 5-HT2A receptor, or from brain tissue rich in these receptors (e.g., frontal cortex).
-
Radioligand: [3H]ketanserin, a commonly used 5-HT2A antagonist radioligand.
-
Test Compound: Volinanserin or this compound at various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT2A ligand (like unlabeled ketanserin or clozapine) to determine background signal.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membranes, [3H]ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and either buffer, the non-specific control, or the test compound.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: The IC50 value is determined using non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay
This protocol describes how to measure a compound's ability to block the functional response (calcium release) following receptor activation.
-
Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
-
Materials:
-
Cells: A cell line (e.g., CHO-K1) stably expressing the human 5-HT2A receptor.
-
Agonist: Serotonin (5-HT).
-
Calcium Indicator Dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-8).
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.
-
-
Procedure:
-
Cell Plating: Seed the cells into the microplate and allow them to form a confluent monolayer overnight.
-
Dye Loading: Remove the growth medium and add a loading buffer containing the calcium indicator dye. Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Pre-incubation: Add varying concentrations of the antagonist (this compound or Volinanserin) to the wells and incubate for a set period (e.g., 15-30 minutes).
-
Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading, then inject a concentration of serotonin that elicits a maximal or near-maximal response (e.g., 1 µM). Continue to record the fluorescence signal to capture the peak calcium response.
-
-
Data Analysis: The antagonist's potency (IC50) is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
Summary and Conclusion
This guide provides a comparative overview of this compound and Volinanserin (M100907), two selective 5-HT2A receptor antagonists.
Volinanserin (M100907) is a highly potent and selective antagonist, with a sub-nanomolar binding affinity (Ki = 0.36 nM) and low-nanomolar functional antagonism (IC50 = 4.8 nM). Its extensive characterization and high selectivity make it an excellent tool for preclinical research into the function of the 5-HT2A receptor. Its clinical development for CNS disorders was discontinued, but the data generated remain valuable for the field.
This compound (VEN-309) was advanced to late-stage clinical trials for a novel topical indication, hemorrhoid disease, based on the known role of 5-HT2A receptors in vascular function. However, the compound failed to meet its primary endpoints in a Phase III trial, and its development was halted. A significant gap in the publicly available information is the lack of detailed preclinical pharmacological data, such as binding affinities and functional potencies.
In a direct comparison, Volinanserin is the far better-characterized molecule from a pharmacological standpoint. The absence of publicly available quantitative data for this compound makes a direct comparison of its intrinsic potency and selectivity with Volinanserin impossible. Researchers should consider Volinanserin as the benchmark compound for in vitro and in vivo studies requiring a selective 5-HT2A antagonist.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Ventrus this compound ointment found to treat haemorrhoids - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Intra-anal this compound 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Iferanserin
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Iferanserin, a selective 5-HT2A receptor antagonist. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds, such as other 5-HT2A receptor antagonists, and general principles for handling research-grade chemicals, provide a strong basis for safe handling procedures.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is crucial to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides robust protection against accidental skin contact. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes or airborne particles. |
| Body Protection | A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher-efficiency particulate respirator. | Recommended when handling the compound as a powder or if aerosolization is possible. |
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a similar ventilated enclosure.
-
Eyewash and Safety Shower: Ensure easy and unobstructed access to an eyewash station and safety shower.
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated, clean spatula and weigh boat.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution. Remove and dispose of all contaminated PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Operational Plans: Storage and Spills
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a small spill, and if properly trained and equipped with appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations.
-
Waste Segregation: All waste contaminated with this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, bench paper), must be segregated from general laboratory waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed, and puncture-proof hazardous waste container. The label should include "Hazardous Waste," "Toxic," and the chemical name "this compound."
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office. Never dispose of liquid waste containing this compound down the drain.
-
Final Disposal: All hazardous waste containers must be disposed of through your institution's EHS-approved hazardous waste management program.
This compound's Mechanism of Action: 5-HT2A Receptor Antagonism
This compound functions as a selective antagonist of the serotonin 2A (5-HT2A) receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated by serotonin, initiates a signaling cascade. By blocking this receptor, this compound inhibits these downstream effects.
Caption: this compound blocks the 5-HT2A receptor, inhibiting the Gq-PLC signaling cascade.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
